Product packaging for MASTP_PROSY Mastoparan(Cat. No.:)

MASTP_PROSY Mastoparan

Cat. No.: B1576108
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Discovery of Mastoparan (B549812) Peptides

The journey of mastoparan research began with the isolation of Mastoparan-L from the venom of the wasp Vespula lewisii. pnas.orgasm.org This discovery opened the door to identifying a plethora of similar peptides from various wasp species. mdpi.com These peptides are a crucial part of the wasp's defense mechanism, causing pain and discomfort in predators through the induction of histamine (B1213489) secretion from mast cells. unesp.br The name "mastoparan" itself is derived from its potent ability to induce mast cell degranulation. mdpi.com

Classification and Diversity within the Mastoparan Family

The mastoparan family is characterized by its structural and functional diversity. While the majority of mastoparans consist of 14 amino acids, variations with 15 or 17 amino acids also exist. mdpi.com These peptides are typically cationic, rich in hydrophobic amino acids like leucine, isoleucine, and alanine (B10760859), and often have an amidated C-terminus. ijbs.com This amphipathic nature allows them to adopt an α-helical structure when interacting with cell membranes, a key feature for their biological activity. ijbs.compnas.org

A systematic study of 55 mastoparan family peptides from 31 wasp species led to their classification into four major subfamilies based on their molecular diversity. mdpi.com This diversity also translates to a wide range of biological activities, including varying degrees of hemolytic (red blood cell-destroying) and mast cell degranulation activities. mdpi.comresearchgate.net For instance, out of 55 mastoparans studied, 18 showed strong hemolytic activity, while 23 had minimal effects. mdpi.com Similarly, 35 of these peptides could significantly induce mast cell degranulation. mdpi.com

PropertyDescriptionReference
Amino Acid Length Primarily 14 amino acids, with some exceptions of 15 or 17. mdpi.com
Key Amino Acids Rich in hydrophobic residues such as isoleucine, leucine, and alanine. ijbs.com
Structure Cationic and amphipathic, forming an α-helical structure upon membrane interaction. ijbs.compnas.org
C-terminus Often features an amidated C-terminus. ijbs.com

Significance of Mastoparan in Peptide Research

The unique properties of mastoparans make them a significant subject of peptide research. Their ability to interact with and disrupt cell membranes is a focal point of investigation. pnas.org This interaction is crucial for their antimicrobial properties against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. mdpi.comfrontiersin.org

Furthermore, mastoparans are known to directly activate G-proteins, which are vital signaling molecules in cells. nih.gov This mimicry of G-protein-coupled receptors provides a valuable tool for studying cellular signaling pathways. nih.gov The diverse biological effects, including antimicrobial, anticancer, and immunomodulatory activities, position mastoparans as promising candidates for the development of new therapeutic agents. mdpi.compnas.org Researchers are actively exploring ways to modify mastoparan structures to enhance their therapeutic potential while minimizing unwanted side effects like hemolytic activity. mdpi.compnas.org

Properties

bioactivity

Antibacterial

sequence

INWKALLDAAKKVL

Origin of Product

United States

Structural Characteristics and Structure Activity Relationships of Mastoparan

Primary Sequence Heterogeneity and Conservation Patterns

The mastoparan (B549812) family of peptides, while sharing common structural motifs, exhibits considerable primary sequence heterogeneity. Most mastoparans are composed of 14 amino acid residues, although variants with 13, 15, or 17 amino acids have been identified. nih.govnih.gov A key conserved feature is the N-terminus, which is often dominated by hydrophobic and basic amino acid motifs such as INW/LK/L. nih.gov In contrast, the C-terminal region shows less conservation in its amino acid sequence. nih.gov

Table 1: Primary Sequences of Selected Mastoparan Peptides
Peptide NameSequenceSource OrganismNet Charge
MastoparanINLKALAALAKKIL-NH₂Paravespula lewisii+4
Mastoparan-BLKLKSIVSWAKKVL-NH₂Vespa basalis+5
Mastoparan-X (MPX)INWKGIAAMAKKLL-NH₂Vespa xanthoptera+4
Polybia-MP-IIDWKKLLDAAKQIL-NH₂Polybia paulista+2
Eumenine Mastoparan-AF (EMP-AF)INLKAIAALAKKLL-NH₂Anterhynchium flavomarginatum+4

Conformational Analysis: α-Helical Structure and Amphipathicity

A defining characteristic of mastoparan is its ability to adopt an amphipathic α-helical conformation. nih.govmdpi.com In an aqueous environment, the peptide typically exists in a disordered, random coil state. nih.govnih.govmdpi.com However, upon interaction with a membrane or in membrane-mimetic solvents such as 2,2,2-trifluoroethanol (B45653) (TFE), it undergoes a significant conformational change to a stable α-helix. nih.govresearchgate.netacs.org

This induced α-helix is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic amino acid residues. mdpi.com When visualized using a helical wheel projection, one face of the helix is predominantly composed of hydrophobic side chains, while the opposite face displays the cationic and polar residues. researchgate.netresearchgate.net This amphipathic structure is crucial for its interaction with and disruption of cell membranes. nih.gov While the α-helix is the most commonly cited structure, some research suggests that mastoparans may also adopt other helical forms, such as 3-11 helices, to facilitate membrane interaction. mdpi.com

Influence of C-Terminal Amidation on Biological Activity

A vast majority of naturally occurring mastoparan peptides feature a C-terminal amidation, a post-translational modification where the C-terminal carboxyl group is replaced by an amide group. mdpi.comnih.govmdpi.com This chemical modification is not merely a minor alteration; it has a profound impact on the peptide's structure and biological function. mdpi.comnih.gov

C-terminal amidation significantly stabilizes the α-helical conformation of the peptide. acs.orgnih.gov This enhanced stability allows for a deeper and more effective interaction with the phospholipid constituents of cell membranes. mdpi.comnih.gov Consequently, amidated mastoparans generally exhibit more potent biological activities, including mast cell degranulation, hemolysis, and antimicrobial action, compared to their non-amidated (carboxylated) counterparts. nih.govresearchgate.net The reduced activity of the carboxylated form is attributed not only to the reduction in the net positive charge but also to a less rigid and more conformationally flexible structure that is less effective at perturbing the cell membrane. acs.org

Role of Specific Amino Acid Residues in Activity

The specific type and position of amino acid residues within the mastoparan sequence are critical determinants of its biological activity. The interplay between cationic and hydrophobic residues defines its interaction with target membranes and proteins.

Mastoparans are rich in hydrophobic amino acids, which form a nonpolar face on the amphipathic helix. nih.govnih.gov This hydrophobicity is the primary driving force for the peptide's insertion into the lipid bilayer of cell membranes. mdpi.comnih.gov Research has shown a strong correlation between the mean hydrophobicity and hydrophobic moment of mastoparans and their hemolytic activity. researchgate.netnih.gov The spatial arrangement and specific types of hydrophobic residues are crucial for these interactions. researchgate.netnih.gov For instance, studies involving the substitution of specific hydrophobic residues have demonstrated that such changes can significantly modulate the peptide's activity, either enhancing or diminishing its membrane-disrupting capabilities. plos.org The insertion of specific residues, like the indole (B1671886) ring of Tryptophan (Trp), deep into the membrane core is considered a key factor for the potent activity of some mastoparans. tandfonline.com

Conformational Changes Upon Membrane or Protein Interaction

The transition from a random coil to a structured α-helix is the hallmark conformational change for mastoparan upon encountering a biological membrane or a protein partner. nih.govnih.gov This folding is not spontaneous in aqueous solution but is induced by the anisotropic environment of the lipid bilayer. nih.govacs.org The primary driver for this structural rearrangement is the favorable interaction between the peptide's hydrophobic side chains and the acyl chains within the membrane's hydrophobic core. nih.gov

This process is often studied using biophysical techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, which allow for the direct observation of the peptide's secondary structure in different environments. nih.govresearchgate.netmdpi.com The mechanism of action is generally understood to begin with the electrostatic binding of the cationic face of the peptide to the anionic membrane surface, followed by the insertion of the hydrophobic face into the lipid core, leading to membrane perturbation. nih.govtandfonline.com Molecular dynamics simulations have further elucidated these interactions, providing a detailed view of the peptide's structural changes and orientation as it adsorbs onto and integrates into the membrane. nih.govacs.org

Mechanisms of Action of Mastoparan at the Cellular and Molecular Levels

Interaction with GTP-Binding Regulatory Proteins (G Proteins)

Mastoparan (B549812) is widely recognized for its ability to directly activate heterotrimeric G proteins, thereby initiating downstream signaling cascades in a receptor-independent fashion. ahajournals.orgscielo.org This interaction is a cornerstone of its biological activity and has been extensively studied to understand the mechanics of G protein activation.

Mastoparan directly activates G proteins by binding to them and inducing a conformational change that facilitates their activation. nih.gov Research has consistently shown that Mastoparan preferentially activates G proteins of the Gi and Go families (often denoted as Gi/o), which are sensitive to pertussis toxin (PTX). nih.govaai.orgnih.gov This activation occurs in the absence of a G protein-coupled receptor (GPCR), allowing the peptide to bypass the initial step of conventional signal transduction. pnas.org Studies using purified G proteins reconstituted into phospholipid vesicles have demonstrated that Mastoparan is a potent activator of Gi and Go. nih.gov For instance, in rat pituitary GH3 cells, Mastoparan was found to stimulate prolactin secretion through the activation of Gq/11 proteins, which are insensitive to pertussis toxin, indicating that while it has a preference for Gi/o, it can also affect other G protein families. oup.comoup.com

One of the most significant aspects of Mastoparan's mechanism is its ability to mimic the action of an agonist-bound GPCR. nih.govnih.gov Upon binding to a phospholipid membrane, Mastoparan adopts an amphiphilic α-helical structure. ahajournals.orgacs.org This conformation is structurally similar to the cationic intracellular loops of GPCRs, which are responsible for engaging and activating G proteins. nih.gov By emulating this structure, Mastoparan can directly interact with and activate G proteins, effectively playing the role normally fulfilled by a stimulated receptor. nih.govresearchgate.net This mimicry is so effective that ADP-ribosylation of G proteins by pertussis toxin, a modification that uncouples receptors from G proteins, also inhibits Mastoparan-stimulated G protein activation. nih.gov

Mastoparan's activation of G proteins involves the modulation of their nucleotide binding and hydrolysis cycle. It accelerates the dissociation of bound Guanosine (B1672433) Diphosphate (B83284) (GDP), which is the rate-limiting step in G protein activation. nih.govaai.org This allows for the more rapid binding of Guanosine Triphosphate (GTP) or its non-hydrolyzable analogs like GTPγS. nih.govfrontiersin.org Concurrently, Mastoparan stimulates the intrinsic GTPase activity of the G protein α-subunit, which hydrolyzes bound GTP to GDP, returning the G protein to its inactive state. nih.govpnas.org For example, Mastoparan-L at 100 μM was shown to increase the GTPase activity of Go and Gi by 16-fold. frontiersin.org This dual effect—promoting both activation (GDP release) and deactivation (GTP hydrolysis)—highlights its role as a modulator of the entire G protein cycle. nih.govfrontiersin.org Some studies suggest that Mastoparan's effect on GTP hydrolysis in cell membranes might be an indirect action mediated through the stimulation of nucleoside diphosphate kinase (NDPK). frontiersin.orgportlandpress.comcore.ac.uk

Table 1: Effects of Mastoparan on G Protein GTPase Activity and Nucleotide Binding
Mastoparan VariantG Protein TargetObserved EffectConcentrationCell/System TypeReference
MastoparanGi/GoIncreases GTPase activity and accelerates GTPγS binding.Micromolar rangePurified G proteins in phospholipid vesicles nih.gov
Mastoparan-LGo and GiIncreased GTPase activity by 16-fold.100 μMReconstituted vesicles frontiersin.org
Mastoparan-LGoIncreased GTPγS binding rate ~7-fold.100 μMPurified G proteins frontiersin.org
MastoparanGoαEnhanced GTPase activity 5-fold.Not specifiedRecombinant G(o) alpha in phospholipid vesicles pnas.org
MastoparanGi-proteinsActivated high-affinity GTP hydrolysis.EC50 of 1-2 μMHL-60 membranes portlandpress.com

The direct physical interaction of Mastoparan occurs with the Gα subunit of the heterotrimeric G protein. aai.orgnih.gov Studies have pinpointed the C-terminus of the Gα subunit as a critical site for this interaction. nih.gov An antibody directed against the carboxyl terminus of the Gαi subunit was shown to block Mastoparan-stimulated GTPase activity by up to 85%, and Mastoparan could compete with the antibody for binding to the G protein. nih.gov This region of the Gα subunit is also crucial for its interaction with GPCRs. nih.gov Further research has indicated that the N-terminus of the Gα subunit is also essential for activation by Mastoparan. researchgate.net The binding of Mastoparan induces a conformational change in the Gα subunit, leading to its activation and dissociation from the Gβγ subunit complex. aai.orgnih.gov NMR studies have shown that when bound to Gαi and Gαo, Mastoparan-X adopts an amphiphilic α-helical conformation, which is believed to be crucial for its activity. nih.gov

By activating G proteins, Mastoparan triggers a variety of downstream signaling pathways. The specific pathway affected depends on the type of G protein activated and the cellular context.

Inhibition of Adenylyl Cyclase : Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. oup.com

MAPK Pathway Activation : In human endothelial cells, Mastoparan was found to be necessary for the LPS-induced activation of p38 MAPK phosphorylation and subsequent IL-6 secretion, indicating a G-protein-dependent pathway. aai.orgnih.gov

IRAK-1 Kinase Activity : In macrophages, Mastoparan blocked LPS-induced IL-1R-associated kinase-1 (IRAK-1) activity, another downstream effect of G protein signaling in the TLR4 pathway. aai.orgnih.gov

Coronary Microvascular Dilation : In canine coronary microvessels, direct activation of PTX-sensitive G proteins by Mastoparan caused vasodilation. This effect was mediated by the L-arginine-nitric oxide pathway in larger vessels and by the activation of ATP-sensitive K+ channels in smaller vessels. ahajournals.org

Modulation of Phospholipase Activity

Mastoparan also exerts significant effects on various phospholipase enzymes, including Phospholipase C (PLC), Phospholipase A2 (PLA2), and Phospholipase D (PLD). frontiersin.org This modulation can occur through both G-protein-dependent and -independent mechanisms.

In several cell types, Mastoparan has been shown to stimulate the activity of phospholipases. In human polymorphonuclear leukocytes, Mastoparan activates PLC through two distinct pathways: a rapid, transient activation dependent on a PTX-sensitive Gi protein, and a second, delayed and sustained activation that is insensitive to PTX. duke.edu Similarly, Mastoparan stimulates PLA2, causing the release of arachidonic acid in various cells, and activates PLD in others. frontiersin.orgnih.gov However, there are also reports of inhibitory effects. For instance, Mastoparan-L was found to inhibit GTPγS-induced inositol (B14025) phosphate (B84403) accumulation in human astrocytoma cells. frontiersin.org

The mechanism of phospholipase activation is not always straightforward. While some instances are clearly linked to the activation of Gq or other G proteins, other studies suggest a more direct interaction with the enzyme or the lipid substrate. nih.govnih.gov For example, Mastoparan was found to stimulate human myocardial PLC through a mechanism distinct from heterotrimeric G proteins. nih.gov

Table 2: Modulation of Phospholipase Activity by Mastoparan
Phospholipase TypeEffectMechanismCell/System TypeReference
Phospholipase C (PLC)Stimulation (~2-fold)G protein-independentHuman myocardial membranes nih.gov
Phospholipase C (PLC)ActivationG protein-dependent (PTX-sensitive) and -independent pathwaysHuman polymorphonuclear leukocytes duke.edu
Phospholipase C (PLC)ActivationG protein-independent; requires factor lost during membrane isolationCarrot cells frontiersin.orgnih.gov
Phospholipase A2 (PLA2)Stimulation (up to 50-fold)Facilitation of enzyme activityLiposomes, rat mast cells, human fibroblasts nih.gov
Phospholipase A2 (PLA2)ActivationMediated by PLC pathway and protein phosphorylationPotato tubers (microsomal fraction) oup.comoup.com
Phospholipase D (PLD)StimulationG protein-independentHuman astrocytoma cells (1321N1) frontiersin.org
Phospholipase D (PLD)StimulationG protein-independentRat mast cell line (RBL-2H3) frontiersin.org
Phospholipase D (PLD)ActivationIndirectly via a G proteinCarnation petals oup.comnih.gov

Activation of Phospholipase A2 (PLA2)

Mastoparan has been demonstrated to be a potent activator of Phospholipase A2 (PLA2), an enzyme that plays a crucial role in various cellular processes by hydrolyzing the sn-2 position of glycerophospholipids to release fatty acids and lysophospholipids. Research has shown that mastoparan can significantly increase the catalytic activity of PLA2 from various sources, including bee venom, rattlesnake venom, and porcine pancreas. nih.gov This stimulation of PLA2 activity by mastoparan is dose-dependent and can be further enhanced by the sonication of liposomes, suggesting that the physical state of the membrane influences the extent of activation. nih.gov

The activation of PLA2 by mastoparan leads to the release of arachidonic acid from cell membranes, a key precursor for the synthesis of eicosanoids, which are potent lipid mediators involved in inflammation and signaling. nih.gov Studies on rat peritoneal mast cells and cultured human fibroblasts have confirmed that mastoparan induces a dose-dependent release of arachidonic acid. nih.gov In plant cells, such as potato tubers, mastoparan has also been shown to stimulate PLA2 activity, and this activation appears to be mediated by the Phospholipase C (PLC) pathway and protein phosphorylation. oup.comoup.com

Table 1: Effect of Mastoparan on Phospholipase A2 Activity

System Mastoparan Concentration Observed Effect Reference
Egg yolk lecithin (B1663433) liposomes 5 x 10-5 M 12 to 50-fold increase in arachidonic acid production by various PLA2 enzymes. nih.gov
Rat peritoneal mast cells Dose-dependent Release of arachidonic acid. nih.gov
Cultured human fibroblasts Dose-dependent Release of arachidonic acid. nih.gov
Potato tubers (microsomal fraction) - Stimulation of PLA2 activity, inhibited by PLC and protein kinase inhibitors. oup.comoup.com

Activation of Phospholipase C (PLC) and Polyphosphoinositide Metabolism

Mastoparan is a known activator of Phospholipase C (PLC), an enzyme central to the phosphoinositide signaling pathway. frontiersin.orgnih.gov Activation of PLC by mastoparan leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor but critical phospholipid component of the plasma membrane. nih.govdtic.mil This enzymatic cleavage generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

In rat peritoneal mast cells, mastoparan induces a rapid and transient decrease in PIP2 levels, with a corresponding increase in the production of IP3. nih.gov Similarly, in Madin-Darby Canine Kidney (MDCK) cells, mastoparan treatment results in a significant, dose-dependent increase in the formation of inositol phosphates. dtic.mil For instance, at concentrations of 25, 75, and 100 µg/mL, mastoparan increased [3H]-inositol phosphates formation by 56%, 172%, and 231%, respectively. dtic.mil This activation of the PLC pathway is a key mechanism through which mastoparan elicits cellular responses. Interestingly, in some systems, this activation appears to be independent of G-protein involvement. frontiersin.org In carrot cells, mastoparan treatment also leads to a rapid loss of phosphatidylinositol 4-monophosphate (PIP) and PIP2, and a significant increase in inositol 1,4-bisphosphate and IP3. nih.gov

Selective Stimulation of Phospholipase D2 (PLD2)

Mastoparan exhibits a selective activation of Phospholipase D2 (PLD2), an isoform of the PLD family of enzymes that catalyze the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. nih.govjefferson.edu Studies in rat basophilic leukemia 2H3 mast cells have shown that mastoparan stimulates an intrinsic PLD activity, which has been identified as PLD2. nih.gov This activation is particularly prominent in plasma membrane-enriched fractions, where PLD2 is primarily localized. nih.govnih.gov

A key feature of mastoparan's effect on PLD2 is its independence from several common signaling pathways. Research indicates that mastoparan stimulates PLD2 activity independently of G-proteins of the Gi subfamily, ADP-ribosylation factor-1 (ARF-1), protein kinase C (PKC), and calcium. nih.gov Kinetic studies suggest that mastoparan interacts synergistically with phosphatidylinositol 4,5-bisphosphate, a required cofactor for PLD2 activity. nih.gov This selective activation of PLD2 by mastoparan makes it a valuable tool for investigating the regulation and specific functions of this enzyme isoform. nih.gov

Impact on Phospholipid Metabolism and Membrane Dynamics

The interaction of mastoparan with cellular membranes leads to significant alterations in phospholipid metabolism and membrane dynamics. dtic.mil By activating phospholipases A2, C, and D, mastoparan initiates a cascade of events that changes the lipid composition of the membrane, thereby affecting its structure and function. frontiersin.orgdtic.mil The hydrolysis of phospholipids (B1166683) by these enzymes generates bioactive lipid molecules that can further modulate cellular signaling and membrane properties.

Studies have shown that the toxic effects of mastoparan may, in part, be due to these changes in phospholipid metabolism, which ultimately alter membrane structure and function. dtic.mil Mastoparan also directly activates phosphatidylinositol and phosphatidylinositol-4-phosphate (B1241899) kinases, leading to an increased formation of PIP and PIP2. dtic.mil This suggests a complex interplay where mastoparan not only stimulates the breakdown of phosphoinositides via PLC but also promotes their synthesis. The amphipathic nature of mastoparan allows it to insert into lipid bilayers, causing membrane destabilization. cymitquimica.com

Membrane Interaction and Permeabilization

A primary mode of action for mastoparan involves its direct interaction with and subsequent permeabilization of cellular membranes. This is a consequence of its amphipathic α-helical structure. nih.govresearchgate.net

Direct Interaction with Phospholipid Bilayers

Mastoparan directly interacts with the phospholipid phase of membranes, a process that is crucial for its biological activities. nih.govresearchgate.net Upon binding to a phospholipid bilayer, mastoparan undergoes a conformational change from a random coil in an aqueous environment to an α-helical structure. nih.govresearchgate.net This induced helix is amphiphilic, with its hydrophobic residues partitioning into the acyl chain region of the bilayer and its hydrophilic, positively charged residues remaining at the lipid-water interface. nih.gov

Nuclear Magnetic Resonance (NMR) studies of mastoparan-X have revealed that the C-terminal 12 residues adopt an α-helical conformation when bound to phospholipid vesicles. nih.gov This interaction is not dependent on specific protein receptors within the membrane but is rather a direct consequence of the peptide's physicochemical properties and the lipid composition of the bilayer. nih.govresearchgate.net The interaction is strong with negatively charged lipid membranes. nih.gov The amphipathic nature of mastoparan allows it to insert into the lipid bilayer, leading to membrane destabilization. cymitquimica.com

Table 2: Conformational Characteristics of Mastoparan-X in a Membrane Environment

Feature Description Reference
Secondary Structure The C-terminal 12 of 14 amino acid residues form an α-helix upon binding to the phospholipid bilayer. nih.gov
Amphiphilicity The α-helix is amphiphilic, with lysine (B10760008) side chains on one side and hydrophobic side chains on the other. nih.gov
Membrane Phase Independence The α-helical conformation is maintained in both the gel and liquid-crystalline phases of the membranes. nih.gov

Mechanism of Pore Formation and Membrane Destabilization

The interaction of mastoparan with the phospholipid bilayer can lead to the formation of pores and the subsequent destabilization of the membrane. researchgate.netacs.org This is a key mechanism underlying its antimicrobial and lytic activities. The process of pore formation is thought to occur once a critical threshold concentration of the peptide on the membrane surface is reached. nih.gov

Several models have been proposed for the pore-forming mechanism of α-helical antimicrobial peptides like mastoparan, including the "barrel-stave" and "toroidal pore" models. In the toroidal pore model, which is often suggested for mastoparan-X, the peptide helices, along with the headgroups of the lipid molecules, bend to form a continuous pore through the membrane. nih.gov This disrupts the barrier function of the membrane, leading to the leakage of ions and other cellular contents, which can ultimately result in cell death. acs.org Cryo-transmission electron microscopy has been used to visualize the structural transitions induced by mastoparan-X in lipid membranes, confirming the formation of pores and, at higher concentrations, the solubilization of the membrane into mixed peptide-lipid micelles. nih.gov

Induction of Cell Lysis

Mastoparan is recognized as a membranolytic anticancer peptide, meaning it can directly kill cancer cells by causing their membranes to rupture, a process known as lysis. nih.govacadiau.ca This lytic mechanism is a key feature of its anticancer properties. nih.govresearchgate.net The amidation of its C-terminal carboxyl group is crucial for this activity; amidated Mastoparan is significantly more potent and acts via lysis, whereas the non-amidated form tends to induce apoptosis. nih.govresearchgate.net

The process of cell lysis is initiated by the binding of Mastoparan to the cell membrane, which leads to irreparable damage and subsequent cell rupture. nih.gov This direct action on the membrane is so effective that it results in the formation of "cellular phantoms," the remnants of cells that have undergone complete lysis. nih.gov Evidence for this lytic mechanism comes from studies showing the release of lactate (B86563) dehydrogenase (LDH), an intracellular enzyme, from Mastoparan-treated cells, which is a hallmark of necrotic cell death caused by membrane damage. acadiau.ca Scanning electron microscopy has further visualized the substantial membrane damage inflicted by the peptide. acadiau.ca This direct-acting lytic capability allows Mastoparan to be effective against a broad spectrum of cancer cells, including those that are multidrug-resistant or slow-growing. nih.gov

ParameterObservationImplication
Mechanism LyticDirect killing of cancer cells by membrane rupture.
Key Structural Feature C-terminal amidationEnhances potency and promotes lytic activity.
Cellular Outcome Formation of cellular phantoms, LDH releaseIndicates necrotic cell death due to membrane damage.
Spectrum of Activity BroadEffective against various cancer cell types.

Alterations in Membrane Fluidity

Mastoparan's interaction with cellular membranes leads to significant alterations in their fluidity, a critical parameter for normal cell function. However, the specific effect on fluidity can vary depending on the Mastoparan derivative and the cell type.

One study investigating Mastoparan 7 (Mas-7) in L1210 leukemia cells found that it perturbs the membrane, leading to a broad alteration in the lipid composition. nih.gov This perturbation stimulates various lipases, resulting in an increase in free fatty acids and phosphatidylethanol, and a decrease in phosphatidylcholine. nih.gov Such changes in lipid composition are inherently linked to alterations in membrane fluidity. nih.gov

Conversely, research on Mastoparan X (MPX) and its effect on methicillin-resistant Staphylococcus aureus (MRSA) revealed a concentration-dependent decrease in cell membrane fluidity. frontiersin.org This was evidenced by an increase in the Laurdan generalized polarization (GP) value, which indicates a more ordered or less fluid membrane. frontiersin.org Other antimicrobial peptides have been shown to have similar effects on S. aureus, suggesting that reducing membrane fluidity is a mechanism of action for some AMPs. frontiersin.org

Interestingly, a study on the antiviral activities of [I5, R8] mastoparan against Human alphaherpesvirus 1 found that even at high concentrations, this derivative did not cause changes in the membrane fluidity of lipid vesicles designed to mimic the viral envelope. mdpi.com This suggests that the virucidal activity of this specific Mastoparan analog may not depend on altering membrane fluidity but could involve other mechanisms like changing membrane permeability or curvature. mdpi.com

Mastoparan DerivativeCell/Vesicle TypeEffect on Membrane FluidityReference
Mastoparan 7 (Mas-7)L1210 leukemia cellsAltered (inferred from lipid composition changes) nih.gov
Mastoparan X (MPX)MRSADecreased frontiersin.org
[I5, R8] mastoparanLipid vesicles (viral envelope mimic)No change mdpi.com

Clustering of Phospholipids and Peptides on Membrane Surfaces

A fascinating aspect of Mastoparan's interaction with membranes is its ability to induce the formation of dense clusters of phospholipids and peptides on the membrane surface. acs.orgunesp.brnih.gov This phenomenon has been observed using giant unilamellar vesicles (GUVs) as model membranes. acs.orgunesp.br

The process begins with the accumulation of Mastoparan peptides on the bilayer surface. acs.orgnih.gov This accumulation leads to a temporary disruption of the membrane's barrier function, allowing the contents of the vesicle to leak out. acs.orgnih.gov Following this transient leakage, the bilayer appears to recover its continuity, but it does so in an uneven manner. acs.orgnih.gov This results in the formation of what is described as a "ply," where peptides are sandwiched between two juxtaposed membranes. acs.orgnih.gov At high ratios of peptide to lipid, these structures can further coalesce into a peptide-lipid aggregate, forming a distinct lump on the vesicle surface. acs.orgnih.govfigshare.com

The tendency to form these clusters is influenced by the net charge of the Mastoparan peptide. acs.orgunesp.brnih.gov Peptides with a higher positive charge, such as Mastoparan X (MPX), exhibit this clustering phenomenon more readily than less charged variants like Polybia-MP-1. acs.orgunesp.brnih.gov This suggests that electrostatic interactions play a significant role in driving the accumulation and clustering process.

Mitochondrial Targeting and Effects

Beyond the plasma membrane, Mastoparan exhibits a profound impact on mitochondria, the powerhouses of the cell. It can translocate across the cell membrane and specifically localize to mitochondria, where it triggers a cascade of events leading to cell death. researchgate.net

Induction of Mitochondrial Permeability Transition

Mastoparan is a potent inducer of the mitochondrial permeability transition (MPT). researchgate.netnih.govnih.gov The MPT involves the opening of a large, non-specific pore in the inner mitochondrial membrane, known as the permeability transition pore (PTP). nih.gov This event disrupts the electrochemical gradient across the inner membrane, leading to mitochondrial swelling and the release of pro-apoptotic factors. researchgate.net

Interestingly, Mastoparan appears to induce the MPT through a bimodal mechanism. nih.gov At lower, submicromolar concentrations, its action is dependent on the presence of calcium and phosphate and can be inhibited by cyclosporin (B1163) A, a classic inhibitor of the PTP. nih.gov However, at higher concentrations (above 1 µM), Mastoparan can induce pore opening without a requirement for calcium and in a manner that is insensitive to cyclosporin A. nih.gov

Crucially, research has shown that Mastoparan's ability to induce the MPT is not due to interactions with specific protein receptors or enzymes within the mitochondria. researchgate.netnih.gov Studies using D-isomeric versions of the peptide (inverso and retro-inverso mastoparan), which would not fit into specific protein binding sites, demonstrated similar MPT-inducing capabilities to the natural L-isomeric form. researchgate.netnih.gov This strongly indicates that Mastoparan directly interacts with the phospholipid phase of the mitochondrial membrane to trigger the permeability transition. researchgate.netnih.gov

Disruption of Mitochondrial Membrane Integrity

Mastoparan's interaction with mitochondrial membranes leads to a severe loss of their integrity. researchgate.netdovepress.com This is a key step in its cytotoxic and apoptotic effects. The peptide disrupts the mitochondrial membrane potential (ΔΨm), which is essential for ATP production and mitochondrial homeostasis. usp.brnih.gov The loss of ΔΨm is a critical event that often precedes the full-blown apoptotic cascade. usp.brnih.gov

This disruption of membrane integrity is also linked to the generation of reactive oxygen species (ROS). usp.brnih.gov The compromised mitochondrial membrane can leak electrons from the electron transport chain, leading to the formation of superoxide (B77818) and other damaging ROS. This oxidative stress further damages mitochondrial components and contributes to the cell's demise.

Studies with phytosome-loaded Mastoparan-M have shown that this formulation can inhibit cancer cell growth by, among other mechanisms, disturbing mitochondrial membrane integrity. dovepress.com This disruption ultimately promotes apoptosis in the tumor cells. dovepress.com

Role in Apoptotic Pathway Initiation

By disrupting mitochondrial integrity and inducing the MPT, Mastoparan plays a direct role in initiating the intrinsic pathway of apoptosis. usp.brnih.govwisdomlib.org This pathway is a major mechanism of programmed cell death. wisdomlib.org

The permeabilization of the mitochondrial membrane, triggered by Mastoparan, leads to the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm. researchgate.net One of the most important of these is cytochrome c. researchgate.net Once in the cytoplasm, cytochrome c associates with other proteins to form the apoptosome, which in turn activates a cascade of enzymes called caspases, including caspase-3. mdpi.com These caspases are the executioners of apoptosis, dismantling the cell in an orderly fashion, leading to characteristic features like DNA degradation. usp.brnih.govmdpi.com

Modulation of Intracellular Signaling Pathways

Mastoparan's ability to influence intracellular signaling is multifaceted, stemming from its interactions with various signaling molecules and structures.

Mastoparan has been shown to inhibit phosphoinositide hydrolysis in several cell types. In human astrocytoma cells, mastoparan inhibited carbachol-induced accumulation of [3H]inositol phosphate. nih.gov This inhibition was also observed in electrically permeabilized human neuroblastoma SH-SY5Y cells stimulated with guanosine 5'-[gamma-thio]triphosphate (GTPγS) and/or carbachol, with a half-maximal effect at approximately 3 μM. nih.govdoi.org The inhibitory effect of mastoparan on phosphoinositide hydrolysis appears to be mediated through a GTP-binding protein that is insensitive to pertussis toxin. nih.gov This suggests that mastoparan can directly interact with and inhibit certain G proteins coupled to phospholipase C. nih.gov Furthermore, studies in PC-12 cells have shown that mastoparan inhibits UTP-induced phosphoinositide hydrolysis in a concentration-dependent manner. nih.gov It has been proposed that mastoparan's interaction with polyphosphoinositides might also contribute to its inhibitory effects on inositol phosphate formation. nih.govdoi.org

Mastoparan has been identified as a modulator of the p38 mitogen-activated protein kinase (MAPK) pathway. In human dermal microvessel endothelial cells (HMEC) and murine macrophages, mastoparan inhibits lipopolysaccharide (LPS)-induced activation of p38 phosphorylation and its subsequent kinase activity. aai.orgnih.govmerckmillipore.com Pretreatment with mastoparan was found to completely block LPS-induced phosphorylation of p38 MAPK in HMEC. researchgate.net This inhibition of the p38 MAPK pathway by mastoparan suggests that G proteins play a crucial role in LPS-induced cellular activation. aai.org The disruption of G protein-coupled signaling by mastoparan leads to a downstream reduction in the activation of the p38 pathway. aai.orgnih.gov

Mastoparan has been shown to regulate the activation of the transcription factor NF-κB and the subsequent transactivation of the interleukin-6 (IL-6) gene. In both human endothelial cells and murine macrophages, mastoparan inhibits LPS-induced NF-κB and IL-6 promoter transactivation. aai.orgmerckmillipore.com This inhibitory effect is linked to its disruption of G protein-coupled signaling and the subsequent inhibition of the p38 MAPK pathway, which is necessary for the activation of NF-κB and IL-6 transactivation in response to TLR4 agonists. aai.orgnih.gov The promoter region of the IL-6 gene contains an NF-κB binding site, and the activation of NF-κB is a key step in the induction of IL-6 gene expression by various inflammatory stimuli. nih.gov By inhibiting this pathway, mastoparan effectively reduces the production of the pro-inflammatory cytokine IL-6. aai.org

Mastoparan's activity is closely associated with its interaction with lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol, glycolipids, and sphingomyelin. nih.gov In PC-12 cells, mastoparan was found to interact with gangliosides within these lipid rafts. nih.gov This interaction leads to a change in the localization of Gαq/11 and Gβ subunits, along with cholesterol, from lipid rafts to non-raft fractions or the cytosol. nih.gov The direct binding of mastoparan to gangliosides was confirmed by fluorescence studies. nih.gov The order of inhibitory potency of different gangliosides on mastoparan-induced effects was found to be GT1b ≈ GD1b > GD1a > GM1 >> GQ1b. nih.gov This interaction with gangliosides in lipid rafts appears to be the initial step through which mastoparan inhibits phosphoinositide hydrolysis by altering the localization of key signaling proteins. nih.govnih.govkisti.re.krpharm.or.jp

Mastoparan significantly influences intracellular calcium ion (Ca2+) concentrations. In tobacco suspension culture cells, mastoparan induced a transient increase in cytosolic free Ca2+. nih.gov This elevation was inhibited by agents that block the release of Ca2+ from intracellular stores. nih.gov In human astrocytoma cells, mastoparan inhibited the carbachol-induced increase in intracellular Ca2+ in the absence of extracellular Ca2+. doi.org However, in the presence of extracellular Ca2+, mastoparan augmented the carbachol-induced Ca2+ increase. doi.org Mastoparan is also known to function as a calmodulin activator by enhancing its binding affinity for calcium ions, which in turn activates downstream signaling pathways. scbt.com This dual effect on calcium dynamics highlights the complexity of mastoparan's interaction with cellular signaling.

Enzymatic and Other Molecular Interactions

Beyond its effects on major signaling pathways, mastoparan interacts with various enzymes and other molecules. It has been shown to inhibit the activity of protein kinase C and Na,K-ATPase. nih.gov Mastoparan can also stimulate phospholipase D (PLD) activity, specifically PLD2, in a manner independent of G-proteins, protein kinase C, and calcium. nih.govnih.gov Furthermore, some studies suggest that mastoparan can interact with the phospholipid phase of mitochondrial membranes, inducing permeability transition without binding to specific receptors or enzymes. researchgate.net

Stimulation of Nucleoside Diphosphate Kinase (NDPK)

Mastoparan, a tetradecapeptide toxin from wasp venom, has been shown to stimulate the activity of nucleoside diphosphate kinase (NDPK). nih.gov This enzyme plays a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like GDP), thereby generating a new nucleoside triphosphate (GTP). nih.govebi.ac.uk This action is significant as GTP is a key molecule required for the activation of G proteins.

The proposed mechanism suggests that mastoparan's ability to activate G proteins may, in part, be an indirect consequence of its effect on NDPK. frontiersin.orgportlandpress.com By increasing the local concentration of GTP, mastoparan facilitates the GDP-GTP exchange on G protein α-subunits, a critical step in their activation cycle. nih.govoup.com This indirect activation of G proteins via NDPK stimulation is considered a potential general mechanism of mastoparan's action in cell membranes. uniprot.org

Studies using various mastoparan analogs have provided further insight. For instance, both mastoparan (MAS) and its active analog MAS 7 stimulate insulin (B600854) secretion, a process known to involve G proteins. nih.gov In contrast, the inactive analog MAS 17 does not stimulate insulin secretion. nih.gov However, all three compounds—MAS, MAS 7, and MAS 17—were found to stimulate the formation of the phosphoenzyme-intermediate of NDPK and its catalytic activity. nih.gov This suggests that the stimulation of NDPK by mastoparan may be a non-specific effect, potentially attributable to its cationic and amphiphilic nature, which is shared by the inactive analog. nih.gov

Further research in HL-60 cells has shown that mastoparan activates high-affinity GTP hydrolysis with an EC50 of 1-2 μM, reaching a maximum effect at 10 μM. portlandpress.comcore.ac.uk Both mastoparan and its analog, mastoparan 7, were similarly effective at activating GTP formation by NDPK in HL-60 membranes and by purified NDPK from bovine liver mitochondria. portlandpress.comcore.ac.uk This supports the hypothesis that mastoparan's effect on GTP hydrolysis in these cells may be an indirect action mediated through its interaction with NDPK. portlandpress.comcore.ac.uk

The following table summarizes the observed effects of mastoparan on NDPK activity in different experimental systems.

Experimental SystemMastoparan ConcentrationObserved Effect on NDPKReference
Purified NDPKNot specifiedMarkedly stimulated the formation of GTP from ATP and GDP. nih.gov
Pancreatic Islets (Rat)Not specifiedStimulated formation of the phosphoenzyme-intermediate and catalytic activity. nih.gov
HL-60 Membranes1-10 µMActivated high-affinity GTP hydrolysis (EC50 of 1-2 µM, maximum at 10 µM). portlandpress.comcore.ac.uk
Purified NDPK (Bovine Liver Mitochondria)Not specifiedActivated [3H]GTP formation from [3H]GDP and GTP. portlandpress.comcore.ac.uk

Biological Activities and Research Applications of Mastoparan

Antimicrobial Activities

Mastoparan (B549812) and its analogs exhibit a wide range of antimicrobial effects, targeting bacteria and fungi, including strains that have developed resistance to conventional antibiotics. frontiersin.orgnih.gov

Mastoparan peptides have demonstrated efficacy against a variety of both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, Mastoparan-M shows a broad-spectrum antimicrobial activity, and its all-D enantiomer was found to be twice as potent as the natural all-L form. frontiersin.org Similarly, Mastoparan-S, isolated from the hemolymph of the praying mantis Sphodromantis viridis, also exhibits broad activity, with a higher potency against Gram-negative bacteria. frontiersin.org Another variant, Mastoparan-AF from the hornet Vespa affinis, is effective against pathogens such as Staphylococcus aureus (Gram-positive) and several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. nih.gov Analogs of Mastoparan-L have also been engineered and tested, with some showing enhanced activity against S. aureus strains. asm.org

Mastoparan VariantTarget BacteriumActivity (MIC/MBC in µg/mL)Reference
Mastoparan-AFE. coli (clinical isolate 237)MIC: 4, MBC: 4 nih.gov
Mastoparan-AFE. coli (clinical isolate 232)MIC: 8, MBC: 8 nih.gov
Mastoparan-AFS. aureus (ATCC 33591)MIC: 32, MBC: 32 nih.gov
Mastoparan-VT1Gram-positive strainsMIC: 2.5-10 nih.gov
Mastoparan-VT1Gram-negative strainsMIC: 5-40 nih.gov
Mastoparan-MOS. aureus (bovine mastitis strains)MIC: 16 µmol L-1 asm.orgnih.gov

The biological activity of mastoparan extends to fungal pathogens. Mastoparan B (MB) has displayed potent antifungal activity against a panel of clinically relevant pathogens, including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.gov A synthetic analog, MK58911, was found to be effective against Cryptococcus and Paracoccidioides species, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 31.2 μg/mL. frontiersin.orgresearchgate.net Other variants like Mastoparan-VB1 and Mastoparan-VT1 have also shown activity against Candida species. nih.govfrontiersin.org Mastoparan X (MPX) is another variant that has demonstrated good activity against the opportunistic fungal pathogen C. albicans. frontiersin.org

Mastoparan VariantTarget FungusActivity (MIC in µg/mL)Reference
MK58911 (analog)Cryptococcus spp.7.8 - 31.2 frontiersin.org
MK58911 (analog)Paracoccidioides spp.7.8 - 31.2 frontiersin.org
Mastoparan-VB1C. albicans (ATCC 2002)15 frontiersin.org
Mastoparan-VT1Candida strains10-40 nih.gov

A critical area of research is the efficacy of mastoparan against multidrug-resistant (MDR) bacteria. Mastoparan-AF has shown potent antimicrobial activity against seven clinical isolates of multidrug-resistant Acinetobacter baumannii (MDRAB), with MIC values between 2–16 μg/ml. nih.gov This included activity against a colistin-resistant MDRAB strain. nih.gov Furthermore, combining Mastoparan-AF with the antibiotic trimethoprim/sulfamethoxazole (SXT) exhibited synergistic activity against all tested SXT-resistant MDRAB isolates. nih.gov Similarly, Mastoparan X (MPX) is effective against methicillin-resistant Staphylococcus aureus (MRSA), with a determined MIC of 32 μg/mL and a Minimum Bactericidal Concentration (MBC) of 64 μg/mL. frontiersin.orgnih.gov Studies have also investigated mastoparan-loaded chitosan (B1678972) nanoconstructs, which demonstrated synergistic bactericidal effects against MDR A. baumannii. brieflands.comdovepress.com Mastoparan-AF has also proven effective against multi-antibiotic resistant E. coli O157:H7. nih.govmdpi.com

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Mastoparan has been shown to be effective in combating these structures. Mastoparan-S can effectively inhibit the formation of biofilms by both S. aureus and P. aeruginosa. nih.govresearchgate.net Research showed that Mastoparan-S at a concentration of 2 μM inhibited over 50% of biofilm formation by these bacteria. nih.gov Another variant, Mastoparan X, demonstrated a dose-dependent inhibitory effect on MRSA biofilm formation and was also capable of disrupting the three-dimensional architecture of mature biofilms. nih.gov

The primary mechanism of mastoparan's antimicrobial action involves the disruption of the microbial cell membrane. dovepress.comnih.gov As cationic and amphipathic peptides, mastoparans interact with and perturb the negatively charged bacterial membranes. nih.gov This interaction leads to membrane permeabilization, causing the leakage of cellular contents and ultimately cell death. nih.govdovepress.com Electron microscopy studies of E. coli O157:H7 treated with Mastoparan-AF revealed multiple forms of membrane damage, including the formation of abnormal dents, large perforations, vesicle budding, and membrane corrugation. nih.govnanoworld.com The mechanism of toxicity for a mastoparan analog against fungi also involved the disruption of the plasma membrane, leading to death primarily by necrosis. frontiersin.org Beyond direct membrane damage, there is evidence of other mechanisms. Transcriptomic analysis of MRSA treated with Mastoparan X revealed that the peptide inhibited key metabolic pathways, including ABC transport, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle. nih.gov

Anticancer Activities

In addition to its antimicrobial properties, mastoparan has demonstrated significant potential as an anti-cancer agent. It exhibits broad-spectrum cytotoxicity against various cancer cell lines. nih.govijbs.com Research has shown that mastoparan is more toxic to cancer cells than to normal cells. nih.govsahmri.org.au

Mastoparan has shown potent activity against leukemia, myeloma, and breast cancer cells, including those that are multidrug-resistant. nih.govsahmri.org.aunih.gov The primary mechanism of its anticancer action is through cell lysis due to irreparable membrane damage. nih.govsahmri.org.au Different variants have been studied for their cytotoxic effects. Mastoparan-L, mastoparan-X, and mastoparan-J were found to be cytotoxic against leukemia HL60 cells. frontiersin.org Mastoparan-C and its engineered analogues also showed broad-spectrum anticancer activities across a panel of five human cancer cell lines. ijbs.com One particularly potent analogue, tMP-C, had IC₅₀ values of less than 4 µM for all tested cancer cell lines. ijbs.com Some research suggests that in addition to membrane lysis, mastoparan may have intracellular targets, such as interacting with the mitochondrial membrane to induce apoptosis. ijbs.com

Mastoparan VariantCancer Cell LineActivity (IC₅₀)Reference
MastoparanLeukemia~8-9.2 µM nih.govsahmri.org.aunih.gov
MastoparanMyeloma~11 µM nih.govsahmri.org.aunih.gov
MastoparanBreast Cancer~20–24 µM nih.govsahmri.org.aunih.gov
Mastoparan-C (MP-C)Various Human Cancers6.26 to 36.65 µM ijbs.com
tMP-C (analog)Various Human Cancers< 4 µM ijbs.com

Cytotoxicity against Various Cancer Cell Lines (e.g., Leukemia, Myeloma, Breast Cancer, Colon Cancer, Liver Cancer, Melanoma)

Mastoparan, a peptide toxin found in wasp venom, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Research has shown its potential as a broad-spectrum anti-cancer agent. nih.gov

Studies have reported that an amidated form of Mastoparan exhibits potent anti-cancer activities toward leukemia, with IC50 values of approximately 8–9.2 μM. nih.gov It has also shown efficacy against myeloma cells with an IC50 value of around 11 μM. nih.gov Furthermore, various mastoparans have demonstrated cytotoxicity against leukemia HL60 cells. frontiersin.org

In the context of breast cancer, Mastoparan has been found to be effective against cell lines with IC50 values in the range of 20–24 μM. nih.gov This includes multidrug-resistant and slow-growing cancer cells. nih.gov Specifically, Mastoparan-L was observed to be more toxic to MDA-MB-231 human breast cancer cells than to non-tumoral cells. frontiersin.org It also inhibited the invasion and migration of MDA-MB-231 cells and potently inhibited the migration of MCF7 cells. frontiersin.org

The anti-cancer effects of Mastoparan and its derivatives have also been investigated in colon cancer. One study focused on its effects on the HCT-116 colon cancer cell line in vitro, indicating its potential as a therapy for colorectal cancers. acadiau.ca

Regarding liver cancer, VBV (Vespa bicolor venom), which contains Mastoparan, significantly inhibited the viability of HepG2 liver cancer cells at concentrations of 30 µg/mL or higher. mdpi.com

Mastoparan has also shown significant inhibitory effects on melanoma. mdpi.com Mastoparan-L treatment of B16F10-Nex2 murine melanoma cells induced cell death. frontiersin.org In another study, Mastoparan caused melanoma cell death through the mitochondrial apoptosis pathway. nih.govusp.br

Table 1: Cytotoxicity of Mastoparan against Various Cancer Cell Lines

Cell Line Type Specific Cell Line IC50 Value Reference
Leukemia Jurkat T-ALL ~ 8–9.2 μM nih.govsahmri.org.au
Leukemia HL60 Not specified frontiersin.org
Myeloma Not specified ~ 11 μM nih.govsahmri.org.au
Breast Cancer Not specified ~ 20–24 μM nih.govsahmri.org.au
Breast Cancer MDA-MB-231 Not specified frontiersin.org
Breast Cancer MCF7 432 µM frontiersin.org
Colon Cancer HCT-116 Not specified acadiau.ca
Liver Cancer HepG2 > 15 µg/mL mdpi.com
Melanoma B16F10-Nex2 Not specified frontiersin.org

Induction of Apoptosis in Cancer Cells

Mastoparan has been found to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.govusp.br This process involves a cascade of molecular events leading to programmed cell death.

In murine melanoma B16F10-Nex2 cells, Mastoparan treatment led to several key indicators of apoptosis. frontiersin.org These include the translocation of phosphatidylserine, DNA fragmentation, and the activation of caspases-9, -12, and -3. frontiersin.org Furthermore, it caused mitochondrial membrane depolarization, an increase in cytochrome C release, and the generation of reactive oxygen species (ROS). frontiersin.org The treatment also resulted in the upregulation of the pro-apoptotic proteins Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl-XL. frontiersin.org

Another study confirmed that Mastoparan induces caspase-dependent apoptosis in melanoma cells via the intrinsic mitochondrial pathway. nih.gov This was evidenced by the Annexin V-FITC/PI assay, loss of mitochondrial membrane potential, generation of reactive oxygen species, DNA degradation, and cell death signaling. nih.govusp.br The expression levels of Bax, Bcl-2, and p53 have also been shown to establish the enhanced cytotoxic effect of Mastoparan nanocomplexes. mdpi.com

Cell Cycle Arrest in Cancer Cells

Mastoparan has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. A study involving a nanocomplex of Fluvastatin (B1673502) with Mastoparan (MAS-FLV-NC) demonstrated that this complex acts by inducing cell cycle arrest in the S and Pre G1 phases in A549 lung cancer cells. mdpi.com This blockage of the cell cycle is a potential mechanism for its cytotoxic effects. mdpi.com

Synergistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine (B846), Etoposide)

Research has indicated that Mastoparan can work synergistically with conventional chemotherapeutic agents, potentially enhancing their efficacy.

In vitro studies have shown that Mastoparan enhanced etoposide-induced cell death in Jurkat T-ALL leukemia cells. nih.govsahmri.org.aunih.gov This suggests that Mastoparan may be able to potentiate the cytotoxic effects of etoposide. frontiersin.orgnih.gov

Furthermore, in a mouse model of mammary carcinoma, Mastoparan and gemcitabine were found to work synergistically. nih.govsahmri.org.au The combination of Mastoparan with gemcitabine significantly inhibited tumor growth in this in vivo model. researchgate.net

Differentiation between Cancerous and Non-Cancerous Cell Interactions

A significant aspect of Mastoparan's potential as an anti-cancer agent is its relative selectivity for cancer cells over non-cancerous cells.

Studies have shown that Mastoparan is less toxic to normal cells than it is to cancer cells. nih.govsahmri.org.au For example, the IC50 value for peripheral blood mononuclear cells (PBMCs) was reported to be 48 μM, which is higher than the IC50 values observed for several cancer cell lines. nih.govsahmri.org.aunih.gov Mastoparan-L was also found to be more toxic to Jurkat T-ALL cells and MDA-MB-231 human breast cancer cells than to non-tumoral PBMCs and human microvascular endothelial cells (HMECs). frontiersin.org

In another study, Mastoparan-L exhibited an IC50 of 77 µM for Jurkat cells, while the non-tumor cells melan-a and HaCaT were more resistant, with IC50 values of 411.5 and 428 μM, respectively. frontiersin.org Similarly, three novel analogs of Mastoparan-C showed relatively weaker activity against the normal cell line HMEC-1. ijbs.com

Table 2: Comparative Cytotoxicity of Mastoparan on Cancerous and Non-Cancerous Cells

Cell Type Specific Cell Line IC50 Value Reference
Cancerous Jurkat T-ALL ~ 8–9.2 μM nih.govsahmri.org.au
Non-Cancerous PBMC 48 μM nih.govsahmri.org.aunih.gov
Cancerous Jurkat 77 µM frontiersin.org
Non-Cancerous melan-a 411.5 µM frontiersin.org
Non-Cancerous HaCaT 428 µM frontiersin.org

Immunomodulatory and Inflammatory Responses

Mast Cell Degranulation and Histamine (B1213489) Release

The primary and most well-known biological activity of Mastoparan is its ability to induce mast cell degranulation, leading to the release of histamine and other inflammatory mediators. nih.gov This activity is responsible for the name of this group of peptides. nih.gov

Mastoparan peptides are considered a major component of wasp venom and play a pivotal role in the allergic and inflammatory reactions induced by wasp stings. nih.gov These molecules, sometimes in association with phospholipase A2, are responsible for symptoms such as inflammation and pain. nih.gov Generally, Vespa stings induce the release of histamine due to the various mastoparans they contain. wikipedia.org

Mastoparan-L has been shown to induce the degranulation of connective tissue mast cells through a G protein-coupled receptor called MRGPRX2. nih.gov However, there are exceptions, such as the mastoparan from Vespa orientalis, which does not cause mast cell degranulation and therefore does not induce a significant histamine increase. wikipedia.org

Activation via Mas-Related G Protein-Coupled Receptor Member X2 (MRGPRX2)

Mastoparan is a potent activator of Mas-Related G Protein-Coupled Receptor Member X2 (MRGPRX2), a receptor primarily expressed on mast cells. nih.govnih.gov This activation triggers a specific signaling cascade within the mast cell, initiating a series of events that lead to degranulation. nih.gov Research has shown that mastoparan's interaction with MRGPRX2 specifically activates the Gαq protein subunit, which in turn activates phospholipase C (PLC). nih.gov Activated PLC leads to the production of inositol (B14025) triphosphate (IP3), a critical second messenger that mobilizes intracellular calcium (Ca2+), an essential step for mast cell degranulation. nih.gov

The activation of MRGPRX2 by mastoparan has been demonstrated in both human and murine mast cell lines, leading to a dose-dependent degranulation. nih.gov This process results in the release of a variety of pre-stored mediators from the mast cell granules, such as histamine. frontiersin.orgnih.gov The specificity of mastoparan for MRGPRX2 has been highlighted in studies where mastoparan-induced neutrophil recruitment was significantly diminished in mast cell-depleted mice, confirming that mastoparan's primary effect is through mast cell activation via this receptor. nih.gov

The signaling pathways initiated by MRGPRX2 activation can be categorized into G protein-dependent and G protein-independent pathways. tandfonline.com Mastoparan engages these pathways, leading to downstream cellular responses. tandfonline.comtandfonline.com The activation of MRGPRX2 by ligands like mastoparan can result in varied cellular outcomes depending on the specific signaling pathways engaged. upenn.edu

Table 1: Mastoparan's Activation of MRGPRX2 Signaling Pathway

Step Molecule/Ion Involved Action Reference
1 Mastoparan Binds to and activates MRGPRX2 nih.gov
2 Gαq Activated by MRGPRX2 nih.gov
3 Phospholipase C (PLC) Activated by Gαq nih.gov
4 Inositol triphosphate (IP3) Produced by PLC activity nih.gov
5 Calcium (Ca2+) Released from intracellular stores nih.gov
6 Mast Cell Granules Fuse with the cell membrane to release mediators nih.gov

Modulation of Toll-like Receptor (TLR) Signaling Pathways

Mastoparan has been shown to differentially modulate signaling pathways mediated by Toll-like receptors (TLRs), specifically TLR4 and TLR2. nih.gov In human dermal microvessel endothelial cells (HMEC) and murine macrophages, mastoparan disrupts G protein-coupled signaling, which has a significant impact on TLR4-mediated responses. nih.gov Research indicates that mastoparan inhibits TLR4 signaling pathways, affecting downstream events such as the activation of p38 phosphorylation and kinase activity, as well as NF-κB and IL-6 transactivation and secretion. nih.gov This inhibition of TLR4-mediated signaling by mastoparan was observed in cells that utilize either soluble or membrane-associated CD14. nih.gov

In contrast, TLR2-mediated signaling appears to be insensitive to the effects of mastoparan. nih.gov Studies have demonstrated that in both HMEC and murine macrophages, mastoparan did not significantly inhibit gene expression mediated by TLR2 activation. nih.gov Furthermore, while mastoparan was found to blunt IL-1R-associated kinase-1 (IRAK-1) kinase activity induced by the TLR4 agonist LPS, it did not have the same effect when induced by TLR2 agonists. nih.gov This highlights a level of specificity in mastoparan's modulation of TLR signaling, with a clear inhibitory effect on the TLR4 pathway while leaving the TLR2 pathway largely unaffected. nih.gov

Toll-like receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. nih.govfrontiersin.org They activate signaling cascades that lead to the production of inflammatory cytokines and other immune mediators. frontiersin.orgyoutube.comresearchgate.net The differential modulation of these pathways by mastoparan suggests a complex interaction with the innate immune system.

Influence on Leukocyte Chemotaxis and Attraction to Infection Sites

Mastoparan has been demonstrated to influence leukocyte chemotaxis, promoting the migration of these immune cells to sites of infection. nih.govfrontiersin.org This effect is closely linked to its ability to activate mast cells via the MRGPRX2 receptor. nih.gov Upon activation by mastoparan, mast cells release a variety of mediators that act as chemoattractants for leukocytes, particularly neutrophils. nih.gov

In vivo studies have shown that topical application of mastoparan enhances the clearance of Staphylococcus aureus from infected mouse skin. nih.gov This enhanced bacterial clearance is associated with an increased recruitment of neutrophils to the site of infection. nih.gov The critical role of mast cells in this process was confirmed by studies in mast cell-depleted mice, where mastoparan-induced neutrophil influx was minimal. nih.gov

An analog of mastoparan-L, known as mast-MO, has also been shown to induce the recruitment of leukocytes to the site of infection in animal models. frontiersin.org Another mastoparan peptide, Polybia-MP-I, has been reported to have a high chemotactic effect on polymorphonuclear leukocytes (PMNLs). frontiersin.org This body of evidence indicates that mastoparan and its analogs can play a significant role in orchestrating the initial innate immune response to infection by attracting key immune cells to the affected area.

Regulation of Pro-inflammatory Cytokine Secretion

Research into analogs of mastoparan has provided insights into the potential for this class of peptides to regulate the secretion of pro-inflammatory cytokines. An analog of mastoparan-L, named mast-MO, has been shown in animal models to reduce the levels of pro-inflammatory factors including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.org

Mast cells themselves are a source of various pro-inflammatory cytokines, such as IL-1 and IL-6, which they can secrete upon activation. mdpi.com The activation of mast cells by various stimuli can lead to a cascade of inflammatory responses, including the production of these cytokines. mdpi.com Given that mastoparan is a potent activator of mast cells, its influence on the subsequent cytokine profile is an area of active research. The findings with mast-MO suggest that modifications to the mastoparan structure could be a strategy to modulate the inflammatory response.

Other Biological Effects

Serotonin (B10506) Release

Mastoparan is known to induce the release of serotonin from platelets. frontiersin.orgnih.govmdpi.com This is one of its well-documented biological activities, contributing to its classification as a multifunctional peptide. frontiersin.org The release of serotonin, along with other mediators like histamine from mast cells, is a key pharmacological effect of mastoparan. nih.govmdpi.com

Insulin (B600854) Release

Mastoparan has been identified as a stimulator of insulin release from pancreatic islets. frontiersin.orgnih.govnih.gov This effect has been observed in both rat and human pancreatic islets. nih.gov The mechanism of mastoparan-induced insulin secretion involves the activation of G-proteins and phospholipase A2. nih.gov

Studies have shown that mastoparan stimulates insulin release in a dose-dependent manner. nih.gov The amount of insulin released in response to mastoparan can exceed that induced by high glucose concentrations. nih.gov Interestingly, mastoparan's ability to stimulate insulin secretion is augmented by the presence of nutrients like glucose. nih.gov The signaling pathway for this nutrient augmentation is heavily dependent on GTP. nih.gov Pretreatment with pertussis toxin, which inhibits certain G-proteins, has been shown to reduce the insulin-releasing effect of mastoparan in some studies, suggesting the involvement of a pertussis toxin-sensitive G-protein. nih.gov However, other research indicates that the stimulation of insulin release by mastoparan and its augmentation by glucose were unaffected by pertussis toxin treatment. nih.gov

Table 2: Summary of Mastoparan's Effects on Serotonin and Insulin Release

Biological Effect Target Cell/Tissue Key Mechanistic Features Reference
Serotonin Release Platelets Induction of exocytosis frontiersin.orgnih.govmdpi.com
Insulin Release Pancreatic Islets Activation of G-proteins and phospholipase A2; Augmented by glucose frontiersin.orgnih.govnih.gov

Effects on Plant Cell Signaling (e.g., Intracellular Ca2+ Increase)

Mastoparan has been identified as a significant agent in the study of plant cell signaling, primarily through its ability to modulate intracellular calcium (Ca2+) levels. nih.govresearchgate.netfrontiersin.org Research utilizing the active mastoparan analog, Mas-7, has demonstrated its capacity to induce rapid and transient increases in intracellular free Ca2+. nih.gov

In a key study on the staminal hairs of Setcreasea purpurea, microinjection of Mas-7 into the cytoplasm led to a swift rise in calcium green dextran-10,000 fluorescence. nih.gov This fluorescence indicates an increase in free Ca2+ in the cytoplasmic areas adjacent to the plasmodesmata, the channels that connect plant cells. nih.gov This elevation in Ca2+ was directly correlated with a temporary blockage of cell-to-cell diffusion, suggesting that mastoparan-induced Ca2+ fluxes play a role in regulating plasmodesmatal function. nih.govnih.gov

The observed effects were transient; the blockage of diffusion reversed within 30 seconds, and the elevated Ca2+ levels returned to baseline in approximately 1.5 minutes. nih.govnih.gov Interestingly, the initial Ca2+ increase triggered subsequent oscillations with a period of about 3 minutes, and this signal was transmitted along the chain of cells. nih.govnih.gov The specificity of this action was confirmed by comparing the effects of active Mas-7 to its inactive analog, Mas-17, which did not elicit the same response. nih.govnih.gov Furthermore, the Ca2+ channel blocker Lanthanum (La3+) was shown to eliminate the Ca2+ increase induced by Mas-7, indicating that an influx of Ca2+ from outside the cell or from intracellular stores is a required step in the signaling pathway. nih.govnih.gov These findings support a model where mastoparan acts on a signaling pathway, possibly involving inositol-1,4,5-trisphosphate (IP3) as an intermediary, to regulate intercellular communication in plants through the modulation of intracellular Ca2+. nih.govnih.gov

Table 1: Effects of Mastoparan Analogs on Plant Cell Communication

Compound Activity Effect on Intracellular Ca2+ Effect on Plasmodesmata
Mas-7 Active Rapid, transient increase and oscillations Temporary closure

| Mas-17 | Inactive | No significant effect | No significant effect |

Neuroprotective Properties

Various studies have highlighted the neuroprotective potential of mastoparan peptides, particularly Mastoparan-M (Mast-M), a component of wasp venom. nih.govnih.gov Research has demonstrated that Mast-M can act as a neuroprotective agent, alleviating neuronal death in animal models of neurological damage. nih.govresearchgate.net

In a rat model of global cerebral ischemia-reperfusion, treatment with Mast-M was found to reduce neurological deficits and attenuate damage to neurons in the hippocampus. nih.gov In vitro experiments on hippocampal HT22 neuronal cells showed that Mast-M could restrain apoptosis. researchgate.net Further research on neurotoxicity models using SH-SY5Y human neuroblastoma cells revealed that Mast-M significantly enhances cell viability. nih.gov

The neuroprotective effects of Mast-M have also been investigated in the context of Parkinson's disease (PD). nih.gov In a mouse model of PD, Mast-M was shown to partially ameliorate motor deficits and preserve the expression of tyrosine hydroxylase in dopaminergic neurons, which are the cells primarily affected by the disease. nih.gov Mechanistically, Mast-M's neuroprotective actions are linked to the activation of cellular maintenance pathways. nih.gov It has been shown to upregulate autophagy-related proteins and promote mitophagy, a process that clears damaged mitochondria, by modulating the AMPK/mTOR signaling pathway. nih.gov These findings suggest that Mast-M holds promise as a therapeutic candidate for neurodegenerative disorders. nih.gov

Table 2: Observed Neuroprotective Effects of Mastoparan-M

Model System Key Findings Proposed Mechanism of Action
Global Cerebral Ischemia-Reperfusion (Rat) Attenuated neuronal damage in the hippocampus; reduced neurological deficits. nih.gov Not specified
MPP+-induced Neurotoxicity (SH-SY5Y cells) Significantly enhanced cell viability. nih.gov Not specified

| MPTP-induced Parkinson's Disease (Mouse) | Partially ameliorated motor deficits; preserved dopaminergic neurons. nih.gov | Activation of autophagy and mitophagy; modulation of AMPK/mTOR pathway. nih.gov |

Anti-inflammatory Effects

Mastoparan peptides have demonstrated significant anti-inflammatory properties in various experimental settings. The peptide Mastoparan X (MPX) has been shown to effectively reduce inflammation caused by bacterial infection. nih.govnih.govresearchgate.net

In studies involving intestinal epithelial cells (IPEC-J2), MPX was found to decrease the mRNA expression of key pro-inflammatory cytokines, namely interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism behind this reduction involves the inhibition of the phosphorylation of p38 and p65, crucial components of inflammatory signaling pathways. nih.govnih.gov

In a mouse model of E. coli infection, MPX treatment led to a reduction in the expression of inflammatory factors IL-2, IL-6, and TNF-α in the jejunum and colon, thereby alleviating intestinal inflammation. nih.govnih.gov This anti-inflammatory action is a key component of its protective effects against bacterial-induced pathology. nih.gov Research has also indicated that other forms of mastoparan possess anti-inflammatory effects. researchgate.net For instance, bradykinin, a component related to wasp venom peptides, exhibits anti-inflammatory properties by inhibiting the activation of microglia and down-regulating TNF-α and IL-1β. nih.gov

Table 3: Anti-inflammatory Actions of Mastoparan X (MPX)

Target Molecule/Pathway Effect of MPX Experimental Context
IL-6 and TNF-α (mRNA) Reduced expression IPEC-J2 cells. nih.gov
p38 and p65 (Phosphorylation) Inhibited IPEC-J2 cells. nih.govnih.gov

| IL-2, IL-6, and TNF-α (Protein) | Decreased expression | Jejunum and colon of E. coli-infected mice. nih.govnih.gov |

Enhancement of Intestinal Epithelial Barrier Function

The antimicrobial peptide Mastoparan X (MPX) has been shown to play a protective role in the gut by enhancing the integrity of the intestinal epithelial barrier. nih.govnih.gov A compromised intestinal barrier is a factor in various intestinal diseases. dovepress.com

Research conducted on IPEC-J2 intestinal epithelial cells demonstrated that MPX increases the expression of essential tight junction (TJ) proteins, specifically Zonula occludens-1 (ZO-1) and occludin. nih.gov Tight junctions are critical for maintaining the barrier that controls the passage of substances between the intestinal lumen and the bloodstream. dovepress.com In addition to strengthening these junctions, MPX was also found to promote the healing of intestinal epithelial cell damage in vitro. nih.gov

These findings were corroborated in an in vivo mouse model of E. coli infection. nih.gov Treatment with MPX resulted in improved intestinal morphology, including an increase in the length of villi and the number and length of microvilli, which are crucial for nutrient absorption. nih.govnih.govresearchgate.net Furthermore, MPX administration led to increased expression of ZO-1, occludin, and MUC2 (a key mucin) in both the jejunum and colon of the mice. nih.govnih.gov By reinforcing the physical and functional components of the intestinal barrier, MPX helps to protect against pathogens and their harmful effects. nih.gov

Table 4: Effects of Mastoparan X (MPX) on Intestinal Barrier Components

Barrier Component Effect of MPX Model
ZO-1 Expression Increased IPEC-J2 cells and mouse jejunum/colon. nih.govnih.gov
Occludin Expression Increased IPEC-J2 cells and mouse jejunum/colon. nih.govnih.gov
MUC2 Expression Increased Mouse jejunum and colon. nih.gov
Intestinal Morphology Improved villi length and microvilli number Mouse jejunum. nih.govnih.gov

| Wound Healing | Promoted | IPEC-J2 cells. nih.gov |

Antiviral Activity (e.g., against Human Alphaherpesvirus 1)

Mastoparan peptides have emerged as potential antiviral agents, with demonstrated activity against enveloped viruses, including Human alphaherpesvirus 1 (HSV-1), a widespread human pathogen. nih.govresearchgate.netresearchgate.net Studies have focused on the antiviral properties of several mastoparan derivatives, such as mastoparan-L, mastoparan-MO, and [I5, R8] mastoparan. nih.govresearchgate.net

Research has shown that specific mastoparans can significantly inhibit HSV-1. nih.govresearchgate.net For example, Mastoparan-MO and [I5, R8] mastoparan were found to inhibit the virus by over 80% and suppress viral replication by as much as 99%. nih.govresearchgate.net The antiviral action appears to be most effective during the early stages of infection. nih.govresearchgate.net

The proposed mechanism for this antiviral effect is the direct disruption of the viral particle before it can attach to a host cell. nih.govresearchgate.net Structural analysis of [I5, R8] mastoparan revealed an α-helical structure, which is thought to be effective at interacting with and compromising the lipid envelope of the virus. nih.govresearchgate.net This direct inactivation of the virus is a primary mechanism of action observed in vitro. nih.gov These findings highlight the potential of mastoparan peptides as a basis for developing new therapies to control HSV-1 infections. nih.govresearchgate.net

Table 5: Antiviral Efficacy of Mastoparan Derivatives against HSV-1

Mastoparan Derivative % HSV-1 Inhibition % Viral Replication Inhibition
Mastoparan-MO >80% Up to 99%

| [I5, R8] mastoparan | >80% | Up to 99% |

Mastoparan Analogs and Peptide Engineering

Strategies for Design and Synthesis of Mastoparan (B549812) Analogs

The rational design and synthesis of mastoparan analogs involve a variety of techniques aimed at modifying the peptide's physicochemical properties, such as its charge, hydrophobicity, amphipathicity, and secondary structure. These modifications are crucial in dictating the peptide's interaction with cell membranes and its subsequent biological effects.

One of the most common strategies is amino acid substitution . By replacing specific amino acid residues, researchers can modulate the peptide's net charge and hydrophobicity. For instance, substituting neutral or hydrophobic amino acids with cationic residues like lysine (B10760008) can increase the peptide's positive charge, which is often correlated with enhanced antimicrobial activity due to stronger electrostatic interactions with negatively charged bacterial membranes. An example of this is the analog [I5, R8] MP, where alanine (B10760859) residues at positions 5 and 8 of mastoparan-L were replaced by isoleucine and arginine, respectively. nih.gov This modification aimed to improve the peptide's selectivity and antibacterial features. nih.gov

Peptide cyclization is another effective strategy. Introducing cysteine residues at the N- and C-termini allows for the formation of a disulfide bridge, creating a cyclic peptide. ijbs.com This conformational constraint can lead to increased stability against proteases and, in some cases, altered biological activity. ijbs.comnih.gov

The creation of chimeric peptides involves combining the mastoparan sequence with other biologically active peptides. For example, mastoparan has been fused with RNA III inhibiting peptide (RIP) to create analogs like MP-RIP and RIP-MP. mdpi.com This approach aims to leverage the properties of both parent peptides to achieve synergistic effects or novel functionalities. Similarly, a combination of galanin and mastoparan, known as transportan, has been developed to facilitate the transport of bioactive molecules across cell membranes. researchgate.net

N-terminal modifications , such as the addition of a cell-penetrating peptide like the TAT sequence, have been explored to enhance membrane permeability and intracellular delivery. ijbs.comnih.gov This can be particularly beneficial for augmenting the anticancer effects of mastoparan by facilitating its entry into cancer cells. ijbs.comnih.gov Furthermore, acylation, the addition of a fatty acid chain to the N-terminus, has been investigated to modulate membrane interactions and selectivity. researchgate.net

Enhancement of Specific Biological Activities

Peptide engineering has been instrumental in augmenting the therapeutic potential of mastoparan by improving its potency against microbial pathogens and cancer cells.

Improved Antimicrobial Potency

Mastoparan and its analogs exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane. By optimizing the peptide's structure, researchers have successfully developed analogs with significantly improved antimicrobial efficacy.

Modifications that increase the net positive charge and optimize the amphipathic α-helical structure are key to enhancing antimicrobial activity. For example, the analog [I5, R8] MP demonstrated potent antibacterial activity against susceptible and multidrug-resistant bacteria. frontiersin.org The introduction of the cationic arginine residue enhances the electrostatic attraction to the anionic bacterial membrane, facilitating membrane permeabilization. nih.gov

The following table summarizes the antimicrobial activity of various mastoparan analogs against different bacterial strains, as indicated by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antimicrobial potency.

PeptideBacterial StrainMIC (µg/mL)Source
Mastoparan-VT1Gram-positive bacteria2.5 - 10 frontiersin.org
Mastoparan-VT1Gram-negative bacteria5 - 40 frontiersin.org
Mastoparan-AFS. xylosus1.5 - 3 frontiersin.org
Mastoparan-BE. faecalis LS-1013.3 frontiersin.org
Mastoparan-BB. subtilis PCI 2193.3 frontiersin.org
Mastoparan-BS. flexneri EW-106.25 frontiersin.org
Mastoparan-BS. sonnei EW-336.25 frontiersin.org
Mastoparan-LM. tuberculosis32 - 64 frontiersin.org
EMP-AF-ORB. subtilis10 nih.gov
EMP-AF-ORS. aureus25 nih.gov
EMP-AF-ORE. coli25 nih.gov
EMP-AF-ORP. aeruginosa200 nih.gov
Mastoparan-AFE. coli O157:H716 - 32 nih.gov
Mastoparan-AFS. aureus32 nih.gov

Augmented Anticancer Effects

Mastoparan has also demonstrated cytotoxic activity against various cancer cell lines. nih.gov Its anticancer mechanism is thought to involve membrane lysis and the induction of apoptosis. nih.govresearchgate.net Peptide engineering has led to analogs with enhanced anticancer potency and selectivity.

The tat-linked mastoparan-C analog (tMP-C), for instance, exhibited more potent anticancer activity than the parent peptide. ijbs.comnih.gov The TAT sequence facilitates the peptide's entry into cancer cells, leading to increased intracellular concentrations and enhanced cytotoxicity. ijbs.comnih.gov Similarly, a conjugate of mastoparan with fluvastatin (B1673502) in a nanocomplex (MAS-FLV-NC) showed significantly enhanced cytotoxicity against A549 lung cancer cells compared to mastoparan or fluvastatin alone. mdpi.com

The table below presents the half-maximal inhibitory concentration (IC50) values of mastoparan and its analogs against various cancer cell lines. A lower IC50 value signifies greater anticancer activity.

PeptideCancer Cell LineIC50 (µM)Source
Mastoparan-LJurkat (Acute T cell leukemia)77 frontiersin.org
Mastoparan-LMCF-7 (Breast cancer)432 frontiersin.org
Mastoparan-CPC-3 (Prostate cancer)6.26 frontiersin.org
MastoparanLeukemia cells~8-9.2 nih.gov
MastoparanMyeloma cells~11 nih.gov
MastoparanBreast cancer cells~20-24 nih.gov
MP-CH157 (Non-small cell lung cancer)36.65 nih.gov
cMP-CH157 (Non-small cell lung cancer)17.04 nih.gov
tMP-CH157 (Non-small cell lung cancer)3.32 nih.gov
MP-CMDA-MB-435S (Melanoma)11.21 nih.gov
cMP-CMDA-MB-435S (Melanoma)6.85 nih.gov
tMP-CMDA-MB-435S (Melanoma)2.13 nih.gov
MP-CPC-3 (Prostate cancer)6.29 nih.gov
cMP-CPC-3 (Prostate cancer)7.15 nih.gov
tMP-CPC-3 (Prostate cancer)1.18 nih.gov
MP-CU251MG (Glioblastoma)12.51 nih.gov
cMP-CU251MG (Glioblastoma)5.83 nih.gov
tMP-CU251MG (Glioblastoma)2.31 nih.gov
MP-CMCF-7 (Breast cancer)14.37 nih.gov
cMP-CMCF-7 (Breast cancer)7.02 nih.gov
tMP-CMCF-7 (Breast cancer)2.48 nih.gov

Optimization of Selectivity for Target Cells

A significant challenge in the development of mastoparan-based therapeutics is its inherent cytotoxicity towards normal mammalian cells. Therefore, a key focus of peptide engineering is to enhance the selectivity of mastoparan analogs for target cells, such as bacteria or cancer cells, while minimizing damage to healthy host cells.

Reduced Cytotoxicity Towards Normal Mammalian Cells

For example, the analog [I5, R8] mastoparan ([I5, R8] MP) was found to exhibit potent antimicrobial activity while displaying no cytotoxic activity against rat erythrocytes and human embryonic kidney cells (HEK-293). frontiersin.org This improved selectivity is attributed to a balance between the peptide's charge and hydrophobicity, which allows for preferential interaction with bacterial membranes over mammalian cell membranes. nih.gov The lower cytotoxicity of [I5, R8] MP is linked to its greater charge and amphipathicity compared to the parent mastoparan-L, leading to weaker interactions with the less negatively charged and more hydrophobic eukaryotic membranes. nih.gov

The following table provides data on the hemolytic activity of various mastoparan analogs, often expressed as the concentration required to cause 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity and thus, reduced cytotoxicity.

PeptideCell TypeActivity MetricValue (µM)Source
Mastoparan-Lmelan-a (non-tumor)IC50411.5 frontiersin.org
Mastoparan-LHaCaT (non-tumor)IC50428 frontiersin.org
Mastoparan-CHMEC-1 (normal)IC5057.15 frontiersin.org
MastoparanPBMC (normal)IC5048 nih.govnih.gov
MP-CHMEC-1 (normal)IC5057.15 nih.gov
cMP-CHMEC-1 (normal)IC5032.09 nih.gov
tMP-CHMEC-1 (normal)IC509.87 nih.gov
MP-CHorse erythrocytesHC50105.3 nih.gov
cMP-CHorse erythrocytesHC509.76 nih.gov
tMP-CHorse erythrocytesHC50158.2 nih.gov

Tailoring Membrane Permeability and Interactions

The interaction of mastoparan and its analogs with cell membranes is a critical determinant of their biological activity and selectivity. Engineering peptides with tailored membrane permeability and interaction profiles is a key strategy for optimizing their therapeutic potential.

The amphipathic α-helical structure of mastoparan is crucial for its membrane-disrupting activity. nih.gov Upon encountering a cell membrane, the peptide folds into this conformation, with its hydrophobic face inserting into the lipid bilayer and its hydrophilic, positively charged face interacting with the phospholipid head groups. This interaction can lead to membrane destabilization, pore formation, and ultimately, cell lysis. nih.gov

By modifying the amino acid sequence, researchers can fine-tune the peptide's amphipathicity and its affinity for different types of membranes. For example, increasing the net positive charge can enhance the initial electrostatic attraction to the negatively charged outer membrane of bacteria, promoting selective targeting. nih.gov

Furthermore, the addition of specific motifs, such as cell-penetrating peptides, can alter the mechanism of membrane translocation. Instead of solely relying on membrane disruption, these analogs can be actively transported into the cell, allowing them to interact with intracellular targets. ijbs.comnih.gov This approach not only enhances potency but also offers the potential for developing more targeted therapies. The tat-linked mastoparan-C, for example, was designed to improve transmembrane delivery. nih.govpnas.org

Structural Modifications and Their Functional Consequences

Peptide engineering of mastoparan, a cationic and amphipathic tetradecapeptide from wasp venom, is a significant area of research aimed at enhancing its therapeutic potential while minimizing its inherent toxicity. Modifications to its primary structure, including amino acid substitutions, N-terminal extensions, and cyclization, have been explored to modulate its biological activities, such as antimicrobial, anticancer, and hemolytic effects.

Amino Acid Substitutions

Altering the amino acid sequence of mastoparan is a key strategy to improve its activity spectrum and reduce toxicity. The goal is often to enhance the peptide's therapeutic index by increasing its efficacy against target cells (e.g., bacteria, cancer cells) while decreasing its harmful effects on host cells, such as red blood cells.

Research has shown that specific substitutions can lead to significant functional changes. For example, in one study, an analog of mastoparan-L was developed by replacing Alanine at position 5 with Isoleucine and Alanine at position 8 with Arginine ([I5, R8]MP). This dual substitution resulted in a peptide with potent antimicrobial activity against various bacteria, including multidrug-resistant strains, and Candida species. Notably, this analog displayed reduced cytotoxic activity against rat erythrocytes and human embryonic kidney cells (HEK-293).

In another study focusing on Mastoparan-B (MP-B), substituting Leucine at position 3 with Tryptophan (MP-B-1) enhanced its effectiveness against several bacterial species, including Klebsiella pneumoniae and Salmonella typhimurium. Conversely, other substitutions in MP-B either had little effect or greatly reduced its antimicrobial efficacy. The strategic placement and number of Lysine (Lys) residues have also been shown to be critical. Optimizing antibacterial activity requires placing four to six Lys residues between positions 4 and 11 of the peptide chain, which enhances the hydrophilic surface of the molecule. Such modifications can yield highly active antimicrobial peptides with significantly reduced hemolytic and mast cell degranulating activities.

The following table summarizes the functional consequences of various amino acid substitutions in mastoparan analogs.

Parent Peptide Substitution Resulting Analog Key Functional Consequences References
Mastoparan-LAla5 → Ile, Ala8 → Arg[I5, R8]MPPotent antimicrobial activity against bacteria and Candida; Reduced cytotoxicity against rat erythrocytes and HEK-293 cells.
Mastoparan-BLeu3 → TrpMP-B-1Enhanced antimicrobial activity against specific pathogens like K. pneumoniae and S. typhimurium.
Mastoparan-CMultiple AnalogsL1G, L7A, L1GA5KDesigned to ameliorate cytotoxic side effects.
Mastoparan-LLys → ArgPDD-B-2Increased hemolytic activity with no effect on antibacterial activity.
Mastoparan-LLeu4 → LysPDD-B-4Increased activity against E. coli and drastically reduced hemolytic activity.

N-Terminal Extensions

Modifying the N-terminus of mastoparan by adding peptide sequences or other molecules is another effective engineering strategy. These extensions can alter the peptide's physicochemical properties, such as net charge and hydrophobicity, thereby influencing its biological activity and target specificity.

A notable example involves the addition of a cell-penetrating peptide, TAT (GRKKRRQRRRPQ), to the N-terminus of Mastoparan-C (MP-C). The resulting analog, tat-linked MP-C (tMP-C), exhibited a dramatic five-fold improvement in anticancer activity compared to the parent peptide. This enhancement is thought to stem from an intracellular mechanism, as the TAT peptide facilitates transmembrane delivery. While the anticancer properties were significantly boosted, the modification did not adversely affect the already potent antimicrobial activity of MP-C. However, this modification also led to a loss of specificity.

Chimeric peptides, where mastoparan is fused with other biologically active peptides, have also been synthesized. Analogs combining Mastoparan (MP) with RNA III inhibiting peptide (RIP) have been created, resulting in peptides like MP-RIP and RIP-MP. These chimeric analogs showed relatively high antibacterial activity against Staphylococcus aureus compared to other MP analogs, making them promising candidates for further investigation.

The table below details the effects of N-terminal extensions on mastoparan's function.

Parent Peptide N-Terminal Extension Resulting Analog Key Functional Consequences References
Mastoparan-C (MP-C)TAT peptide (GRKKRRQRRRPQ)tat-linked MP-C (tMP-C)Dramatically improved anticancer activity (at least five-fold); Maintained good antimicrobial activity; Lost target specificity.
Mastoparan (MP)RNA III inhibiting peptide (RIP)MP-RIP / RIP-MPExhibited relatively high antibacterial activity against S. aureus.
Mastoparan-L (mast-L)FLPII motifmast-MOIncreased antibacterial properties; Potentiated activity of other antibiotics; Displayed immunomodulatory activity.

Cyclization Strategies

Cyclization is a peptide engineering technique used to impose conformational constraints on the peptide backbone. This strategy can lead to increased stability, enhanced receptor binding affinity, and improved biological activity. For mastoparan, cyclization has been explored as a means to enhance its stability and modulate its function.

One approach involved a skeleton-based cyclization of Mastoparan-C (MP-C) by introducing two cysteine residues to form a disulfide bridge. The resulting cyclized peptide, cMP-C, demonstrated a longer half-life, indicating improved stability. However, this structural modification came with functional trade-offs. The cyclized analog showed a lower potency of antimicrobial activity and, concerningly, a higher degree of hemolysis compared to its linear counterpart. The reduced antimicrobial activity was observed against both common pathogens and antibiotic-resistant strains.

While direct cyclization of mastoparan itself has shown mixed results, studies on related peptides offer insights. For instance, a temporin L analog, which shares structural similarities with mastoparans, was modified by creating a lactam bridge. This cyclized peptide exhibited potent antimicrobial activity against a wide spectrum of bacteria, including drug-resistant S. aureus, along with high stability in human serum and low cytotoxicity. These findings suggest that the type of cyclization strategy and the specific peptide sequence are critical determinants of the final biological profile.

The functional outcomes of mastoparan cyclization are summarized below.

Parent Peptide Cyclization Strategy Resulting Analog Key Functional Consequences References
Mastoparan-C (MP-C)Skeleton-based cyclization via two cysteine residues (disulfide bridge)cyclized MP-C (cMP-C)Longer half-life (increased stability); Lower antimicrobial potency; Higher degree of hemolysis.

Advanced Research Methodologies and Experimental Approaches

In Vitro Cell-Based Assays

Cell Viability and Proliferation Assays (e.g., CCK-8, Clone Formation)

The effect of Mastoparan (B549812) on cell viability is a primary determinant of its potential therapeutic applications. Assays such as the Cell Counting Kit-8 (CCK-8) and MTT are colorimetric assays widely used to assess cell metabolic activity, which is an indicator of cell viability.

In a study involving porcine intestinal epithelial cells (IPEC-J2), the CCK-8 assay was used to measure cell viability after treatment with Mastoparan X (MPX). The results indicated that MPX, at concentrations up to 128 μg/mL, did not show significant toxicity, with cell viability remaining above 60% even at its effective antimicrobial concentrations. frontiersin.orgnih.gov Another study on human lung cancer cells (A549) utilized the MTT assay to determine the cytotoxicity of a Mastoparan-Fluvastatin nanocomplex (MAS-FLV-NC). mdpi.com The nanocomplex showed a significantly lower IC50 value (18.6 ± 0.9 µg/mL) compared to Mastoparan alone (34.3 ± 1.6 µg/mL), indicating enhanced cytotoxicity. mdpi.com

These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Table 1: Mastoparan Cell Viability Data

Mastoparan VariantCell LineAssayConcentrationObserved EffectReference
Mastoparan X (MPX)IPEC-J2CCK-832-64 µg/mL>60% viability maintained frontiersin.org
Mastoparan-Fluvastatin-NCA549MTT18.6 ± 0.9 µg/mLIC50 value; Enhanced cytotoxicity mdpi.com
MastoparanA549MTT34.3 ± 1.6 µg/mLIC50 value mdpi.com

Apoptosis and Necrosis Detection (e.g., Flow Cytometry, LDH Release)

Distinguishing between different modes of cell death, such as apoptosis and necrosis, is critical for understanding Mastoparan's mechanism of action. Flow cytometry, coupled with specific fluorescent probes, is a powerful technique for this purpose. nih.govbio-rad-antibodies.com A common method involves co-staining cells with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. nih.gov

Studies have shown that Mastoparan can induce both apoptosis and necrosis. researchgate.net For instance, flow cytometry analysis of human glioblastoma multiforme (GBM) cells treated with Mastoparan peptides revealed an increase in the population of Annexin V-positive/PI-positive cells, indicating late-stage apoptosis or necrosis. researchgate.net Similarly, Mastoparan X was confirmed to promote the apoptosis of methicillin-resistant Staphylococcus aureus (MRSA) cells, as demonstrated by flow cytometry. frontiersin.orgnih.govnih.gov

The lactate (B86563) dehydrogenase (LDH) release assay is another standard method used to quantify necrosis. nih.gov LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. nih.govresearchgate.net Research has demonstrated that Mastoparan can cause a concentration-dependent release of LDH from cells, confirming its ability to induce necrotic cell death by disrupting membrane integrity. usuhs.edunih.gov

Membrane Integrity and Permeabilization Assays (e.g., Scanning Electron Microscopy, Confocal Laser Scanning Microscopy, Fluorescence-labeled Lipid Vesicles)

Mastoparan's primary mode of action often involves direct interaction with and disruption of the cell membrane. Several biophysical techniques are employed to visualize and quantify this membranolytic activity.

Scanning Electron Microscopy (SEM) provides high-resolution images of the cell surface, revealing morphological changes induced by the peptide. SEM studies have shown that Mastoparan treatment leads to significant alterations in bacterial cell morphology, including membrane rupture and the leakage of cytoplasmic contents. frontiersin.orgnih.gov In eukaryotic systems, SEM has been used to observe damage to the morphology and integrity of intestinal villi and microvilli following challenges with pathogens, and how Mastoparan treatment can alleviate this damage. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is used to visualize membrane permeabilization in real-time. nih.gov By using fluorescent dyes such as propidium iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes, researchers can observe the kinetics of pore formation. nih.govnih.gov CLSM has been employed to demonstrate that Mastoparan-S induces pores in the membranes of bacteria like P. aeruginosa and S. aureus. nih.gov

Fluorescence-labeled Lipid Vesicles , such as Giant Unilamellar Vesicles (GUVs), serve as model membrane systems to study the peptide-lipid interaction directly. researchgate.netnih.govfigshare.com The leakage of fluorescent probes encapsulated within these vesicles upon addition of Mastoparan provides direct evidence of its membrane-permeabilizing capabilities. These assays allow for the investigation of how factors like lipid composition and peptide concentration influence the lytic activity. researchgate.netfigshare.com

Cell Signaling Pathway Analysis (e.g., Phosphoinositide Hydrolysis, MAPK Activation, NF-κB/IL-6 Transactivation)

Beyond direct membrane disruption, Mastoparan is a well-known modulator of intracellular signaling pathways, often by mimicking activated G protein-coupled receptors. wikipedia.org

Phosphoinositide Hydrolysis: Mastoparan can activate phosphoinositide-specific phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This activation has been demonstrated in various cell types and can be independent of G protein activation. nih.govfrontiersin.org This leads to a cascade of downstream signaling events, including the release of intracellular calcium. wikipedia.orgmdpi.com

MAPK Activation: The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes like growth, differentiation, and stress responses. Studies in plant cells have shown that Mastoparan can rapidly activate MAPK signaling. nih.gov This activation is often dependent on an influx of extracellular Ca2+ ions but can occur independently of heterotrimeric G proteins. nih.gov In mammalian cells, Mastoparan has been shown to inhibit TLR4-mediated MAPK phosphorylation in macrophages. nih.gov

NF-κB/IL-6 Transactivation: Mastoparan can also influence inflammatory signaling pathways. In human endothelial cells, Mastoparan disrupts G protein-coupled signaling, which is necessary for the activation of NF-κB and the subsequent transactivation and secretion of interleukin-6 (IL-6) in response to TLR4 agonists like lipopolysaccharide (LPS). mdpi.comnih.gov This highlights the peptide's ability to differentially modulate inflammatory responses depending on the specific signaling pathway involved. nih.gov

Antimicrobial Susceptibility Testing (e.g., MIC/MBC, Time-Growth Curves)

A significant area of Mastoparan research is its antimicrobial activity. Standardized broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide against a range of pathogenic bacteria. frontiersin.orgnih.gov The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in bacterial death. nih.gov

Numerous studies have reported the MIC and MBC values for various Mastoparan analogues against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. frontiersin.orgnih.govnih.govasm.org For example, Mastoparan X exhibited an MIC of 32 μg/mL and an MBC of 64 μg/mL against MRSA USA300. frontiersin.orgnih.gov Mastoparan-S showed potent activity with MICs ranging from 2 to 4 μM against bacteria like S. aureus and P. aeruginosa. nih.gov

Time-growth curve analysis provides further insight into the bactericidal kinetics of Mastoparan. By monitoring the optical density of a bacterial culture over time in the presence of the peptide, researchers can determine how quickly it inhibits growth or kills the bacteria. Growth curve analysis has shown that Mastoparan X can completely arrest the growth of MRSA within the first 6 hours of exposure. frontiersin.org

Table 2: Antimicrobial Activity of Mastoparan Variants

Mastoparan VariantBacterial StrainMICMBCReference
Mastoparan XMRSA USA30032 µg/mL64 µg/mL frontiersin.orgnih.gov
Mastoparan-SS. aureus2-4 µMSlightly higher than MIC nih.gov
Mastoparan-SP. aeruginosa4 µMSlightly higher than MIC nih.gov
Mastoparan-AFE. coli O157:H716-32 µg/mL16-32 µg/mL nih.gov
[I5, R8] MPS. aureus Aurora4 µmol L-18 µmol L-1 asm.org

Biofilm Inhibition and Scavenging Assays (e.g., Crystal Violet Staining)

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of Mastoparan to inhibit the formation of biofilms and eradicate existing ones is of significant interest.

The crystal violet (CV) staining method is a common and straightforward assay for quantifying biofilm mass. mdpi.comgriffith.edu.auableweb.org Bacteria are cultured in microtiter plates under conditions that promote biofilm formation, in the presence or absence of Mastoparan. nih.govijbs.com After incubation, non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. researchgate.net The bound dye is then solubilized, and its absorbance is measured, which correlates with the amount of biofilm. nih.gov

This method is used to determine the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest peptide concentration to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), the concentration required to destroy a pre-formed biofilm. nih.govijbs.com Studies have demonstrated that Mastoparan peptides, such as Mastoparan X and Mastoparan-C, can effectively inhibit the formation of biofilms by pathogens like MRSA and P. aeruginosa and can also disrupt mature biofilms. frontiersin.orgnih.govijbs.comresearchgate.net

Molecular and Biophysical Characterization

The elucidation of the structure and function of MASTP_PROSY Mastoparan relies on a suite of sophisticated molecular and biophysical techniques. These methods provide critical insights into the peptide's secondary structure, three-dimensional conformation, and its dynamic interactions with cellular membranes, which are fundamental to its biological activities.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the secondary structure of peptides like Mastoparan. This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational state.

Studies consistently show that Mastoparan's structure is highly dependent on its environment. In aqueous solutions, such as water or phosphate (B84403) buffers, Mastoparan typically exhibits a random coil or unordered conformation. nih.govfrontiersin.orgfrontiersin.org This is characterized by a single negative band near 195 nm on the CD spectrum. frontiersin.org However, upon introduction to a membrane-mimicking or hydrophobic environment, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulphate (SDS) micelles, Mastoparan undergoes a significant conformational change to an α-helical structure. nih.govfrontiersin.orgresearchgate.net This helical conformation is identified by characteristic CD spectra featuring a positive band around 190-195 nm and two negative bands near 208 nm and 222 nm. frontiersin.orgfrontiersin.org This transition from a random coil to an α-helix is a key feature of its mechanism, suggesting that the interaction with the cell membrane induces the bioactive helical structure necessary for its function. nih.gov The degree of α-helicity has been directly correlated with the peptide's ability to disturb membranes. nih.gov

ConditionPredominant Secondary StructureCharacteristic CD Spectral Bands
Aqueous Solution (e.g., water, phosphate buffer)Random Coil / UnorderedSingle negative band near 195 nm
Membrane-Mimicking Environment (e.g., TFE, SDS)α-HelixPositive band ~190-195 nm, Negative bands ~208 nm & ~222 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of Mastoparan. Both solution-state and solid-state NMR techniques have been employed to determine its conformation in membrane-like environments.

In detergent micelles, such as perdeuterated sodium dodecyl sulfate (B86663) (SDS-d25), ¹H-NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the 3D structure. mdpi.com These studies revealed that Mastoparan forms a straight, amphiphilic α-helix. mdpi.com The amphipathic nature, with hydrophobic and basic amino acids arranged on opposite faces of the helix, is crucial for its interaction with membranes. nih.gov

Solid-state NMR spectroscopy has been instrumental in studying Mastoparan directly within lipid bilayers, which more closely resemble a native cell membrane. Using macroscopically oriented lipid bilayers, solid-state ¹⁵N-NMR has shown that the Mastoparan helix adopts two distinct orientations: a majority of the peptides (around 90%) lie parallel to the membrane surface (in-plane), while a smaller fraction (~10%) adopts a transmembrane alignment. mdpi.com This finding is critical for understanding its potential pore-forming mechanisms. mdpi.com Furthermore, ²H-NMR spectroscopy has been used to investigate the peptide's effect on the lipid bilayer itself, revealing that Mastoparan can induce structural changes in the lipid headgroups and cause partial phase separation of different lipid types. mdpi.com

NMR TechniqueSample EnvironmentKey Findings
¹H-NMR (Solution)Detergent Micelles (e.g., SDS)Determined 3D structure as a straight, amphiphilic α-helix. mdpi.comuchicago.edu
¹⁵N-NMR (Solid-State)Oriented Lipid BilayersRevealed two helical orientations: in-plane (~90%) and transmembrane (~10%). mdpi.com
²H-NMR (Solid-State)Lipid BilayersShowed peptide-induced structural changes in lipid headgroups and lipid phase separation. mdpi.com

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy offers a sensitive method to monitor the binding and insertion of Mastoparan into lipid membranes. This technique often utilizes the intrinsic fluorescence of tryptophan (Trp) residues within the peptide's sequence or extrinsic fluorescent probes.

Many Mastoparan variants, such as Mastoparan-B, contain a tryptophan residue (Trp9). nih.govuchicago.edu The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment. nih.gov In an aqueous solution, the Trp residue is exposed to a polar environment. Upon binding to and inserting into the hydrophobic core of a lipid bilayer, the Trp residue moves into a nonpolar environment. This environmental change causes a "blue shift" in the fluorescence emission maximum (a shift to a shorter wavelength) and an increase in fluorescence intensity. frontiersin.org By titrating a solution of Mastoparan with lipid vesicles and monitoring these spectral changes, researchers can quantify the peptide's affinity for the membrane and gain insights into the depth of its insertion. researchgate.net For example, NMR studies on Mastoparan B have confirmed that the indole (B1671886) ring of Trp9 is in close contact with the methylene (B1212753) protons of SDS micelles, corroborating the insertion of this part of the peptide into the hydrophobic membrane core. uchicago.edu

While less common for Mastoparan itself, techniques like Förster Resonance Energy Transfer (FRET) can also be applied. FRET can be used as a "spectroscopic ruler" to measure distances between a fluorescent label on the peptide and another probe in the membrane, providing detailed information on insertion depth and peptide oligomerization within the bilayer. frontiersin.org

Omics-Based Approaches

"Omics" technologies provide a global perspective on the cellular responses to Mastoparan, moving beyond the study of single molecules to the analysis of entire systems of genes (transcriptomics) and proteins (proteomics).

Transcriptomics for Gene Expression Profiling

Transcriptomics, primarily through techniques like RNA-sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell to provide a snapshot of gene expression at a specific moment. This approach helps to identify the cellular pathways and biological processes that are modulated by Mastoparan treatment.

A study on Mastoparan-X (MPX) demonstrated its immunomodulatory effects on dendritic cells. researchgate.net RNA-seq analysis revealed that MPX treatment resulted in 90 differentially expressed genes (DEGs) compared to untreated control cells. researchgate.net The analysis showed an enrichment of genes involved in metabolism and biosynthesis processes, highlighting the peptide's significant role in dendritic cell-mediated immune responses. researchgate.net In another study, MPX was shown to reduce the mRNA expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in intestinal epithelial cells infected with E. coli. frontiersin.org These findings indicate that Mastoparan can directly influence gene expression programs related to immune response and inflammation.

Mastoparan VariantCell TypeKey Transcriptomic Findings
Mastoparan-X (MPX)Dendritic Cells90 differentially expressed genes identified; enrichment in metabolism and biosynthesis pathways. researchgate.net
Mastoparan-X (MPX)Intestinal Epithelial Cells (IPEC-J2)Reduced mRNA expression of pro-inflammatory cytokines IL-6 and TNF-α. frontiersin.org

Proteomics for Protein Interaction Studies

Proteomics aims to identify and quantify the entire complement of proteins in a cell or organism and to study their interactions. For Mastoparan, proteomics is crucial for identifying its direct molecular targets beyond the G-proteins for which it is well-known.

One powerful proteomics approach used affinity chromatography to identify the protein targets of a Mastoparan variant, Protopolybia MP-III, within the endosomal membranes of rat mast cells. nih.gov In this study, the peptide was immobilized, and proteins from mast cell endosomal membranes that bound to it were isolated and identified using mass spectrometry. nih.gov This experimental strategy successfully identified five novel protein targets involved in the regulation of exocytosis. nih.gov These findings suggest that Mastoparan's ability to trigger mast cell degranulation is not solely due to G-protein activation but also involves direct interactions with proteins in the exocytotic machinery. nih.gov

Table of Identified Protein Targets of Protopolybia MP-III in Mast Cell Endosomes nih.gov

Identified Protein Function/Pathway
Rho GTPase Cdc42 Component of the Ca²⁺-independent FcεRI-mediated exocytosis pathway
Exocyst complex component 7 Component of the Ca²⁺-independent FcεRI-mediated exocytosis pathway
Synaptosomal-associated protein 29 Component of the Ca²⁺-dependent FcεRI-mediated exocytosis pathway
GTP-binding protein Rab3D Component of the Ca²⁺-dependent FcεRI-mediated exocytosis pathway

In Vivo Preclinical Models

Mastoparan, a tetradecapeptide from wasp venom, has been the subject of numerous in vivo preclinical studies to evaluate its therapeutic potential. These investigations have primarily utilized animal models to explore its efficacy in treating infections and cancer, as well as to understand its behavior within a living organism.

Animal Models for Infection Studies

The antimicrobial properties of mastoparan and its analogs have been tested in various murine models of bacterial infection. These studies are crucial for determining the peptide's effectiveness in a complex biological environment, beyond the controlled conditions of in vitro assays.

One key area of investigation has been infections caused by Staphylococcus aureus. In a mouse dermonecrotic infection model, mastoparan-L was shown to accelerate the clearance of S. aureus through the activation of connective tissue mast cells, which in turn led to neutrophil recruitment to the site of infection. nih.govfrontiersin.org Mice treated with mastoparan-L also exhibited a reduction in lesion size upon reinfection, suggesting a potential enhancement of the adaptive immune response. nih.gov

Another significant pathogen targeted in these studies is Escherichia coli. In a sepsis mouse model, a rationally designed analog of mastoparan-L, named mast-MO, demonstrated potent antimicrobial activity. This engineered peptide was able to resolve otherwise lethal infections in mice, highlighting its potential as a powerful anti-infective agent. nih.gov

The versatility of mastoparan's antimicrobial action is further evidenced by studies involving multidrug-resistant bacteria. Mastoparan-AF, a homolog from the venom of Vespa affinis, has shown efficacy against various pathogens and is considered a candidate for combating antibiotic-resistant infections. mdpi.com

The following table summarizes key findings from in vivo infection studies with mastoparan and its derivatives.

Compound/AnalogAnimal ModelPathogenKey Findings
Mastoparan-LMouse (dermonecrotic infection)Staphylococcus aureusAccelerated bacterial clearance, neutrophil recruitment, reduced lesion size on reinfection. nih.govfrontiersin.org
Mast-MOMouse (sepsis model)Escherichia coliResolved lethal infections, demonstrating potent in vivo antimicrobial activity. nih.gov
Mastoparan-AFNot specified in detail in provided contextVarious pathogensConsidered a candidate for treating multidrug-resistant bacterial infections. mdpi.com

Animal Models for Cancer Research

The oncolytic potential of mastoparan has been explored in several preclinical cancer models, particularly focusing on mammary carcinoma and melanoma. These studies often assess the peptide's ability to reduce tumor growth and improve survival rates, both as a standalone therapy and in combination with conventional chemotherapeutic agents.

In a mouse model of mammary carcinoma, mastoparan demonstrated a synergistic effect when used in combination with gemcitabine (B846). nih.govsahmri.org.auresearchgate.net While treatment with mastoparan or gemcitabine alone did not result in a statistically significant reduction in tumor volume or mass at the doses tested, the combination of both agents significantly delayed tumor growth. nih.gov This suggests that mastoparan can enhance the efficacy of existing chemotherapy drugs. The study was conducted in immunocompetent BALB/c mice using the 4T1 mammary carcinoma model, which is clinically relevant due to its aggressive nature and the presence of myeloid-derived suppressor cells. nih.gov

Another study involving a syngeneic murine melanoma model showed that mastoparan-L was effective in reducing tumor volume and prolonging the survival rate of the mice. researchgate.net Importantly, these therapeutic effects were observed without any evident toxic side effects or weight loss in the animals. researchgate.net

The anticancer activity of mastoparan is not limited to a single type of cancer. Research has indicated its potent effects against a range of cancer cell lines, including leukemia, myeloma, and breast cancer, even those that are multidrug-resistant. nih.govsahmri.org.auresearchgate.net

Below is a table summarizing the findings from in vivo cancer research on mastoparan.

CompoundAnimal ModelCancer TypeKey Findings
MastoparanBALB/c MiceMammary Carcinoma (4T1)Synergistic effect with gemcitabine, significantly delaying tumor growth. nih.govsahmri.org.auresearchgate.net
Mastoparan-LMice (syngeneic model)MelanomaReduced tumor volume and prolonged survival rate with no observed toxicity. researchgate.net

Biodistribution and Accumulation Studies in Animal Models

Detailed in vivo pharmacokinetic and biodistribution studies specifically tracking the accumulation of mastoparan in various organs and tissues are not extensively documented in the currently available scientific literature. While its efficacy in animal models of infection and cancer implies that the peptide reaches the target sites, comprehensive data on its distribution, metabolism, and excretion are limited.

However, some insights can be gleaned from the nature of the peptide itself. Mastoparan is known for its ability to penetrate cell membranes. mdpi.com An analog, inverso mastoparan, has been shown to have high translocation efficacy and improved uptake kinetics compared to other cell-penetrating peptides. nih.gov This characteristic is fundamental to its biological activity and suggests that it may distribute to various tissues.

Studies on other peptides, while not directly on mastoparan, can provide a framework for understanding its likely in vivo behavior. For instance, pharmacokinetic studies of other peptides, such as TIPP, have shown rapid absorption and elimination. nih.gov The distribution of therapeutic agents can be influenced by factors like blood flow, vascular permeability, and binding to plasma proteins. frontiersin.org For many compounds, the liver is a major site of accumulation and metabolism. frontiersin.org

Future research employing techniques such as radiolabeling or advanced imaging would be necessary to fully elucidate the biodistribution and accumulation patterns of mastoparan in preclinical animal models. Such studies are critical for understanding its pharmacokinetic profile, potential off-target effects, and for optimizing its therapeutic application.

Future Directions and Research Perspectives

Elucidation of Undiscovered Mechanisms of Action

While mastoparan (B549812) is known to interact with G-proteins and disrupt cell membranes, the complete picture of its molecular interactions remains partially incomplete. Future research will likely focus on several nuanced aspects of its mechanism.

One area of investigation is its interaction with mitochondrial membranes. Mastoparan is known to induce a potent mitochondrial permeability transition, which affects cell viability mdpi.com. However, the precise way it interacts with the phospholipid phase of the mitochondrial membrane to cause this permeabilization, and whether this action is sensitive or insensitive to cyclosporine A, requires further clarification mdpi.com.

Additionally, mastoparan's ability to activate various phospholipases, such as phospholipase C and D, sometimes independently of G-protein activation, presents another avenue for exploration frontiersin.org. In human myocardial tissue and certain cell lines, mastoparan has been observed to stimulate phosphoinositide-specific phospholipase C without G-protein involvement frontiersin.org. Understanding these alternative signaling pathways is crucial for a comprehensive grasp of its cellular effects. There is also evidence suggesting that mastoparan may activate G-proteins indirectly through interaction with Nucleoside Diphosphate (B83284) Kinase (NDPK), a mechanism that could be more general across different cell types and warrants deeper investigation frontiersin.orgnih.gov.

Development of Highly Selective and Potent Analogs

A significant barrier to the clinical use of native mastoparan is its cytotoxicity and hemolytic activity. Consequently, a major focus of current and future research is the rational design of analogs with improved selectivity and potency, aiming to maximize therapeutic effects (e.g., antimicrobial or anticancer activity) while minimizing harm to host cells frontiersin.orgnih.gov.

Several strategies are being employed to achieve this goal:

Amino Acid Substitution: Researchers have created analogs by substituting specific amino acids to alter the peptide's physicochemical properties. For instance, an analog of mastoparan-L was developed by replacing Ala5 and Ala8 with Isoleucine and Arginine, respectively. This peptide, named [I5, R8] MP, demonstrated potent activity against multidrug-resistant bacteria and Candida strains with no significant cytotoxicity against rat erythrocytes nih.govnih.gov.

Modulating Physicochemical Properties: Strategies such as structural stabilization, charge modification, and modulation of hydrophobicity are being used to optimize mastoparan's potency mdpi.com.

Enantiomeric Forms: The synthesis of all-D enantiomers of mastoparan, such as for mastoparan-M, has been shown to double the potency against both Gram-positive and Gram-negative bacteria while also providing greater stability against protease degradation frontiersin.org.

Chimeric Peptides: Creating chimeric peptides by combining mastoparan with ligands for G protein-coupled receptors (GPCR) has produced molecules with distinct biological activities. Analogs like galparan have shown altered abilities to modulate GTPase activity and different binding affinities for GPCRs nih.govbenthamdirect.com.

The table below summarizes some of the engineered mastoparan analogs and their intended improvements.

Analog NameParent PeptideModification StrategyKey Improvement/FindingReference(s)
[I5, R8] MP Mastoparan-LAmino acid substitution (Ala5 -> Ile, Ala8 -> Arg)Enhanced antimicrobial selectivity; potent against S. aureus. nih.govnih.gov
all-D Mastoparan-M Mastoparan-MSynthesis with D-amino acids (enantiomer)Twice as potent as the natural L-form; more stable against proteases. frontiersin.org
L1G, L7A, L1GA5K Mastoparan-CAmino acid substitutionDesigned to ameliorate high cytotoxicity of the parent peptide. frontiersin.org
tat-linked MP-C Mastoparan-CN-terminal extension with a tat-peptideEnhanced membrane permeability and more potent anticancer activity. nih.govresearchgate.netijbs.com
cyclized MP-C Mastoparan-CSkeleton-based cyclization (cysteine residues)Longer half-life and stability. nih.govresearchgate.netijbs.com
Galparan MastoparanChimeric combination with GalaninDifferentially modulates GTPase activity and GPCR binding. nih.govbenthamdirect.com

Exploration of Novel Therapeutic Applications

The unique biological activities of mastoparan and its analogs open the door to a range of potential therapeutic uses beyond its traditional role as a mast cell degranulator.

Anticancer Agents: Mastoparan has demonstrated cytotoxicity against a variety of cancer cell lines. Mastoparan-L, for example, is effective against Jurkat T-ALL cells and MDA-MB-231 human breast cancer cells, including paclitaxel-resistant lines, while showing less toxicity to non-tumoral cells frontiersin.org. The development of tat-linked MP-C showed even more potent anticancer activity than the parent peptide, although with some loss of specificity researchgate.net.

Antimicrobial Therapeutics: With the rise of antibiotic resistance, mastoparan is being investigated as a promising alternative for combating multidrug-resistant (MDR) bacteria mdpi.comnih.gov. Analogs are being developed that can be used alone or in combination with existing antibiotics to create synergistic effects against resistant strains like E. coli and P. aeruginosa frontiersin.org.

Antiviral Agents: A mastoparan derivative has shown broad-spectrum antiviral activity in vitro against five families of enveloped viruses, reportedly by disrupting their lipid envelope. This suggests a potential for developing new antiviral therapies, though further studies are required mdpi.com.

Anti-parasitic Drugs: Research has indicated that mastoparan can inhibit all developmental forms of Trypanosoma cruzi, the parasite responsible for Chagas disease, presenting a novel therapeutic avenue for this neglected tropical disease wikipedia.org.

Integration with Drug Delivery Systems and Nanotechnology

To overcome challenges like stability and targeted delivery, researchers are integrating mastoparan into advanced drug delivery systems, particularly those involving nanotechnology. This approach aims to enhance therapeutic efficacy and reduce systemic toxicity.

One successful strategy has been the development of mastoparan-chitosan nanoconstructs (Mast-Cs NC) . These constructs were designed to target clinical multidrug-resistant Acinetobacter baumannii. The nano-drug delivery system demonstrated a synergistic bactericidal effect and higher therapeutic efficacy in both in vitro and in vivo models compared to mastoparan alone frontiersin.orgnih.gov.

Another innovative application is the creation of a nanocomplex of mastoparan and fluvastatin (B1673502) (MAS-FLV-NC) for cancer therapy mdpi.comnih.gov. This drug-peptide nanoconjugate was developed to enhance the cytotoxicity of fluvastatin against lung cancer cells. The resulting nanocomplex showed significantly improved apoptotic activity and a lower IC50 value in A549 lung cancer cells compared to either fluvastatin or mastoparan administered separately nih.gov.

Mastoparan itself can also function as a component of a delivery system. Its properties as a cell-penetrating peptide are utilized in chimeric molecules like transportan , a combination of galanin and mastoparan, which facilitates the intracellular delivery of otherwise non-permeable biomolecules nih.govbenthamdirect.commdpi.com.

Comparative Studies with Other Bioactive Peptides

To better understand the structure-function relationships and therapeutic potential of mastoparan, it is often compared with other well-known bioactive peptides, most notably melittin (B549807) from bee venom nih.gov.

Mastoparan and melittin share some structural characteristics, such as their amphipathic α-helical nature in membrane environments wikipedia.org. However, studies have shown differences in their biological activities and mechanisms. For instance, while both are potent antimicrobial and hemolytic agents, research into designing less toxic analogs of mastoparan is a key focus nih.gov. It has been noted that despite its potent biological properties, mastoparan has been studied less extensively than melittin, possibly due to concerns about its side effects nih.govijbs.com.

Comparative analyses focus on several key parameters, as shown in the table below.

FeatureMastoparanMelittinSignificance of Comparison
Source Wasp VenomBee VenomBoth are venom-derived peptides, providing a basis for comparing evolution and function.
Structure 14 amino acids, cationic, amphipathic α-helix26 amino acids, cationic, amphipathic α-helixComparing structural determinants of activity, such as helix stability and charge distribution.
Primary Activity G-protein activation, membrane permeabilization, mast cell degranulationPotent membrane disruption (pore formation), phospholipase A2 activationElucidating different primary mechanisms that lead to similar outcomes like cell lysis.
Research Focus Underrated compared to melittin; focus on developing less hemolytic analogs.Extensively studied; serves as a benchmark for peptide toxins.Highlights the need for more in-depth research into mastoparan to unlock its full therapeutic potential. nih.govijbs.com

Future comparative studies will be essential to benchmark new mastoparan analogs against other classes of antimicrobial and cell-penetrating peptides, helping to position them within the broader landscape of peptide-based therapeutics.

Q & A

Q. How can researchers design robust in vitro experiments to evaluate mastoparan's membrane interaction mechanisms?

Mastoparan's interaction with lipid bilayers can be studied using NMR spectroscopy (e.g., solid-state ²H-NMR and ¹⁵N-NMR) to analyze peptide orientation and phase separation in model membranes. For example, studies using dimyristoylphosphatidylcholine (DMPC-d₄) bilayers revealed two distinct helical orientations: in-plane and transmembrane alignments . Experimental design should include controls for detergent micelle systems to mimic physiological conditions and validate membrane binding kinetics.

Q. What methodological approaches are recommended to assess mastoparan-induced cytotoxicity in cancer cells?

Use apoptosis assays (e.g., Annexin V/PI staining) combined with mitochondrial membrane potential measurements (JC-1 dye). For instance, de Azevedo et al. (2015) demonstrated mastoparan's intrinsic apoptotic pathway activation in B16F10-Nex2 melanoma cells via caspase-3 cleavage and cytochrome c release . Include dose-response curves (1–50 µM range) and compare with non-cancerous cell lines to establish selectivity.

Q. How should researchers address variability in mastoparan's secretory efficacy across cell types?

Standardize G protein coupling assays (e.g., GTPγS binding) to quantify activation of phospholipase C-linked G proteins. Jones & Howl (2004) identified charge delocalization in mastoparan analogues (e.g., [Lys⁵, Lys⁸, Aib¹⁰]MP) as critical for enhancing secretory activity, suggesting structure-activity relationship (SAR) studies to optimize peptide charge distribution .

Advanced Research Questions

Q. How can conflicting data on mastoparan's oligomerization in membranes be resolved?

Contradictory reports on dimerization (e.g., monomer vs. dimer models for cation efflux) require biophysical validation. Use fluorescence resonance energy transfer (FRET) or analytical ultracentrifugation to detect oligomeric states. Lindsay et al. (2023) proposed a monomer-only model for mastoparan-X, but acknowledged that dimerization cannot be ruled out without direct experimental evidence .

Q. What strategies improve the in vivo stability and tumor targeting of mastoparan analogues?

Apply hydrocarbon stapling (e.g., all-hydrocarbon crosslinking at positions i, i+4/i+7) to stabilize α-helical conformations. Luong et al. (2022) demonstrated that stapled mastoparan derivatives exhibit prolonged serum stability (>24 hours vs. <2 hours for wild-type) and enhanced tumor penetration in xenograft models . Pair with PEGylation or nanoparticle encapsulation to reduce renal clearance.

Q. How do enantiomeric differences in mastoparan analogues influence cell-penetrating efficiency?

Compare D- and L-amino acid substitutions using circular dichroism (CD) and cellular uptake assays. Jones & Howl (2012) reported that inverso mastoparan (D-enantiomer) showed 3-fold higher cytosolic delivery in HeLa cells than the L-form, attributed to reduced proteolytic degradation . Validate with endocytosis inhibitors (e.g., chlorpromazine) to distinguish passive vs. active uptake mechanisms.

Data Analysis and Interpretation

Q. What statistical frameworks are optimal for analyzing mastoparan's dose-dependent effects?

Use nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For in vivo antitumor studies, apply Kaplan-Meier survival analysis and log-rank tests, as in de Azevedo et al. (2015), which reported a 40% reduction in tumor volume with 10 mg/kg mastoparan . Include power analysis to justify sample sizes and mitigate Type II errors.

Q. How should researchers reconcile discrepancies between in vitro and in vivo mastoparan activity?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue distribution. For example, rapid hepatic clearance of mastoparan in rodents necessitates prodrug formulations or sustained-release systems. Cross-reference in vitro IC₅₀ values with plasma concentrations achieved in vivo to identify translational gaps .

Structural and Mechanistic Insights

Q. What techniques elucidate mastoparan's interaction with calcium-dependent proteins like calmodulin?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd ~0.9 nM for calmodulin ). Pair with mutagenesis studies targeting mastoparan's hydrophobic core (residues 6–12) to dissect contributions to complex formation.

Q. How can computational modeling enhance mastoparan's therapeutic design?

Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict membrane insertion pathways. Mukai et al. (2008) combined NMR data with MD to identify critical residues (Ile⁷, Ala¹⁰) for mastoparan's pore-forming activity . Validate predictions with alanine-scanning mutagenesis and electrophysiology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.